Balixafortide
Description
This compound is an orally bioavailable inhibitor of CXC chemokine receptor 4 (CXCR4) with receptor binding and hematopoietic stem cell-mobilization activities. This compound binds to the chemokine receptor CXCR4, thereby preventing the binding of stromal derived factor-1 (SDF-1 or CXCL12) to the CXCR4 receptor and subsequent receptor activation. This may induce the mobilization of hematopoietic stem and progenitor cells from the bone marrow into blood. CXCR4, a chemokine receptor belonging to the G protein-coupled receptor (GPCR) gene family, plays an important role in chemotaxis and angiogenesis and is upregulated in several tumor cell types; CXCL12/CXCR4 interaction induces retention of hematopoietic cells in the bone marrow.
a CXCR4 antagonist
Structure
2D Structure
Properties
IUPAC Name |
3-[(1R,4S,7S,10S,16S,22R,25S,28S,31S,34R,37S,40S,43S,46R,52S,55S)-25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H118N24O21S2/c1-44-70(116)102-62-41-130-131-42-63(77(123)98-57(35-46-14-20-50(110)21-15-46)69(115)68(114)53(10-5-31-91-84(88)89)94-73(119)56(28-30-86)97-79(125)64-11-6-32-106(64)81(127)45(2)93-76(122)61(40-109)101-78(62)124)103-74(120)58(36-47-16-22-51(111)23-17-47)99-72(118)55(26-27-67(87)113)95-71(117)54(9-3-4-29-85)96-80(126)65-12-7-33-107(65)83(129)66-13-8-34-108(66)82(128)60(37-48-18-24-52(112)25-19-48)100-75(121)59(105-104-44)38-49-39-90-43-92-49/h14-25,39,43-45,53-66,104-105,109-112H,3-13,26-38,40-42,85-86H2,1-2H3,(H2,87,113)(H,90,92)(H,93,122)(H,94,119)(H,95,117)(H,96,126)(H,97,125)(H,98,123)(H,99,118)(H,100,121)(H,101,124)(H,102,116)(H,103,120)(H4,88,89,91)/t44-,45-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWQJZAVFWOOBF-WBMPNIIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)C(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(NC(=O)C(NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H](NC(=O)[C@@H](NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H118N24O21S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1864.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051366-32-5 | |
| Record name | Balixafortide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051366325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Balixafortide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15370 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Balixafortide's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balixafortide (formerly POL6326) is a potent and highly selective peptidic antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] The CXCR4 receptor, along with its cognate ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), plays a pivotal role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, angiogenesis, and cancer metastasis.[5][6][7] Dysregulation of the CXCL12/CXCR4 signaling axis is implicated in the progression and metastasis of numerous cancers.[6][7] this compound exerts its therapeutic effects by binding to CXCR4, thereby blocking the interaction with CXCL12 and inhibiting the subsequent downstream signaling cascades.[3][4] This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and clinical trial insights.
Core Mechanism of Action: CXCR4 Antagonism
This compound is a cyclic peptide that acts as a competitive inhibitor of CXCR4.[3] By occupying the binding site of CXCL12, this compound prevents receptor activation and the initiation of intracellular signaling.[4] This antagonistic action has been demonstrated to be highly potent and selective, with a greater than 1000-fold selectivity for CXCR4 over other chemokine receptors, including CXCR7.[1]
Quantitative Analysis of this compound's Potency
The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its high potency.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| CXCR4 Antagonism | - | IC50 | < 10 nM | [1][2] |
| β-arrestin Recruitment | - | IC50 | < 10 nM | [1][2] |
| Calcium Flux | - | IC50 | < 10 nM | [1][2] |
| pERK/pAKT Signaling Inhibition | Namalwa (lymphoma) | IC50 | < 200 nM | [1][2] |
| pERK/pAKT Signaling Inhibition | Jurkat (lymphoma) | IC50 | < 400 nM | [1][2] |
| Chemotaxis Inhibition | MDA-MB-231 (breast cancer) | IC50 | < 20 nM | [2] |
| Chemotaxis Inhibition | Namalwa (lymphoma) | IC50 | < 10 nM | [2] |
| Chemotaxis Inhibition | Jurkat (lymphoma) | IC50 | < 10 nM | [2] |
Downstream Signaling Pathways Modulated by this compound
The binding of CXCL12 to CXCR4, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration.[1][6][8] this compound's antagonism of CXCR4 effectively blocks these pathways.
Inhibition of G-protein Dependent Signaling
Upon activation by CXCL12, CXCR4 couples with heterotrimeric G-proteins, leading to the activation of several downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[1][6][8] this compound has been shown to potently inhibit the phosphorylation of both ERK (pERK) and AKT (pAKT) in lymphoma cell lines.[1][2]
Blockade of β-arrestin Recruitment and Calcium Mobilization
CXCR4 activation also leads to the recruitment of β-arrestin and an increase in intracellular calcium concentration (calcium flux), which are critical for receptor desensitization and signaling.[1][8] this compound effectively blocks both β-arrestin recruitment and calcium flux with high potency.[1][2]
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound's mechanism of action are outlined below. These represent generalized protocols, and specific parameters may have varied between individual studies.
β-arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the CXCR4 receptor upon activation, a key step in GPCR signaling and desensitization.
Principle: Enzyme Fragment Complementation (EFC) is a common method. The CXCR4 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementary enzyme fragment. Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into close proximity, reconstituting a functional enzyme. The activity of this enzyme is then measured, typically through a chemiluminescent or fluorescent substrate.[9][10][11]
Methodology:
-
Cell Line: A stable cell line co-expressing the tagged CXCR4 receptor and tagged β-arrestin is used.[10]
-
Cell Plating: Cells are seeded into microplates and incubated.[10]
-
Compound Addition: this compound (at varying concentrations) is added to the cells, followed by a short incubation period.
-
Agonist Stimulation: A known CXCR4 agonist (e.g., CXCL12) is added to stimulate β-arrestin recruitment.
-
Detection: After incubation, a substrate for the reconstituted enzyme is added, and the resulting signal (e.g., luminescence) is measured using a plate reader.[11]
-
Data Analysis: The inhibition of the agonist-induced signal by this compound is used to calculate the IC50 value.
Calcium Flux Assay
This assay quantifies the increase in intracellular calcium concentration following CXCR4 activation.
Principle: Cells are loaded with a fluorescent dye that exhibits a change in fluorescence intensity upon binding to calcium. The change in fluorescence is monitored in real-time following the addition of an agonist.[12][13][14]
Methodology:
-
Cell Preparation: Cells expressing CXCR4 are harvested and washed.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM) which can cross the cell membrane.[12][15] Intracellular esterases cleave the AM ester, trapping the dye inside the cell.[12]
-
Compound Incubation: The dye-loaded cells are incubated with varying concentrations of this compound.
-
Signal Detection: The baseline fluorescence is measured using a flow cytometer or a fluorescence plate reader with kinetic reading capabilities.[14][15]
-
Agonist Addition: A CXCR4 agonist (e.g., CXCL12) is added to induce calcium release from intracellular stores.
-
Data Acquisition: The change in fluorescence intensity over time is recorded.
-
Data Analysis: The inhibitory effect of this compound on the agonist-induced calcium flux is used to determine its IC50.
pERK/pAKT Signaling Assay (Western Blotting)
This assay measures the phosphorylation status of key downstream signaling proteins, ERK and AKT, as a readout of pathway activation.
Principle: Western blotting is used to separate proteins by size and detect the levels of phosphorylated ERK and AKT using specific antibodies.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., Namalwa, Jurkat) are cultured and then treated with different concentrations of this compound for a defined period, followed by stimulation with CXCL12.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of total protein in each sample is determined to ensure equal loading.
-
Gel Electrophoresis: Protein samples are separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (pERK) and phosphorylated AKT (pAKT). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the signal is detected, indicating the amount of pERK and pAKT.
-
Analysis: The density of the bands corresponding to pERK and pAKT is quantified and normalized to a loading control (e.g., total ERK, total AKT, or a housekeeping protein like GAPDH). The inhibition by this compound is then calculated to determine the IC50.
Clinical Implications and Trials
The potent anti-CXCR4 activity of this compound has been evaluated in several clinical trials, primarily in oncology.
Phase 1 Trial in HER2-Negative Metastatic Breast Cancer (NCT01837095)
A single-arm, dose-escalation Phase 1 trial investigated this compound in combination with eribulin in heavily pretreated patients with HER2-negative, CXCR4-positive metastatic breast cancer.[16][17][18]
Key Findings:
-
The combination was found to have a manageable safety profile.[16]
-
Promising anti-tumor activity was observed, with an objective response rate (ORR) of 37.5% in the expanded cohort and 29.6% in the overall efficacy population.[17][18]
-
The median progression-free survival (PFS) was 6.2 months, and the median overall survival (OS) was 18.0 months in the expanded cohort.[6]
Phase 3 FORTRESS Trial (NCT03786094)
Based on the encouraging Phase 1 results, a pivotal Phase 3 trial, FORTRESS, was initiated. This randomized, open-label study compared this compound plus eribulin to eribulin alone in patients with HER2-negative, locally recurrent or metastatic breast cancer.[19][20][21]
Key Findings:
-
The study did not meet its co-primary endpoint of improving the objective response rate (ORR). The ORR was 13.0% for the combination arm versus 13.7% for the eribulin alone arm.[6][22]
-
The clinical benefit rate was also not improved with the addition of this compound.[6]
-
Despite failing to meet the primary efficacy endpoint, the safety and tolerability of this compound were consistent with previous findings.[6]
Conclusion
This compound is a potent and selective CXCR4 antagonist that effectively inhibits the CXCL12/CXCR4 signaling axis. Its mechanism of action involves the blockade of downstream pathways crucial for cancer cell proliferation, survival, and migration, including the PI3K/AKT and MAPK/ERK pathways, as well as β-arrestin recruitment and calcium mobilization. While preclinical data and early clinical studies showed promise, a pivotal Phase 3 trial in metastatic breast cancer did not demonstrate a significant improvement in efficacy when combined with eribulin. Further research may explore the potential of this compound in other indications or in combination with different therapeutic agents. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activity to inform ongoing and future research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 9. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. bu.edu [bu.edu]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Calcium Flux Assays | Agilent [agilent.com]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. This compound plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. ascopubs.org [ascopubs.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Pivotal Study in HER2 Negative, Locally Recurrent or Metastatic Breast Cancer [clin.larvol.com]
- 21. Clinical Trial: NCT03786094 - My Cancer Genome [mycancergenome.org]
- 22. onclive.com [onclive.com]
Balixafortide: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balixafortide (also known as POL6326) is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). As a key regulator of cell trafficking, the CXCR4 receptor, in conjunction with its natural ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), is implicated in a variety of physiological and pathological processes, including cancer metastasis, inflammation, and hematopoietic stem cell mobilization. This compound's ability to disrupt the CXCL12/CXCR4 signaling axis has positioned it as a compound of significant interest in oncology and hematology. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used for its characterization.
Chemical Structure and Properties
This compound is a cyclic peptide composed of 16 amino acids with a disulfide bridge. Its structure has been optimized for potent and selective antagonism of the CXCR4 receptor and favorable pharmacokinetic properties.[1]
| Identifier | Value |
| IUPAC Name | Cyclo(L-alanyl-L-cysteinyl-L-seryl-L-alanyl-D-prolyl-(2S)-2,4-diaminobutanoyl-L-arginyl-L-tyrosyl-L-cysteinyl-L-tyrosyl-L-glutaminyl-L-lysyl-D-prolyl-L-prolyl-L-tyrosyl-L-histidyl), cyclic (2->9)-disulfide |
| Synonyms | POL6326 |
| CAS Number | 1051366-32-5 |
| Molecular Formula | C84H118N24O21S2 |
| Molecular Weight | 1864.11 g/mol |
| Canonical SMILES | C[C@H]1C(=O)N[C@H]2CSSC--INVALID-LINK--N--INVALID-LINK--N[C@@H]3CCCN3C(=O)--INVALID-LINK--C(NC(=O)--INVALID-LINK----INVALID-LINK--CO)C)CC4=CC=C(C=C4)O)CC(C)C)N)CCCCN">C@@HC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N7CCC[C@H]7C1=O |
Physicochemical Properties
| Property | Value |
| logP (predicted) | Data not available |
| pKa (predicted) | Data not available |
| Aqueous Solubility | Data not available |
Mechanism of Action: CXCR4 Antagonism
This compound exerts its biological effects by acting as a competitive antagonist of the CXCR4 receptor. It binds to CXCR4, thereby preventing the binding of its endogenous ligand, CXCL12.[2] This disruption of the CXCL12/CXCR4 signaling axis inhibits downstream intracellular signaling pathways, including the phosphorylation of ERK (extracellular signal-regulated kinase) and AKT (protein kinase B), which are crucial for cell survival, proliferation, and migration.[1]
CXCR4 Signaling Pathway and Inhibition by this compound
Figure 1: Simplified CXCR4 signaling pathway and the inhibitory action of this compound.
In Vitro Activity
This compound has demonstrated potent inhibitory activity in a range of in vitro functional assays.
| Assay | Cell Line | IC50 |
| CXCR4 Antagonism | - | < 10 nM[1] |
| β-arrestin Recruitment | - | < 10 nM[1] |
| Calcium Flux | - | < 10 nM[1] |
| SDF-1 Dependent Chemotaxis | MDA-MB-231 (Breast Cancer) | < 20 nM[1] |
| Namalwa (Lymphoma) | < 10 nM[1] | |
| Jurkat (T-cell Leukemia) | < 10 nM[1] | |
| pERK / pAKT Signaling Inhibition | Namalwa (Lymphoma) | < 200 nM[1] |
| Jurkat (T-cell Leukemia) | < 400 nM[1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the reproducibility of scientific findings. Below are representative methodologies for key in vitro assays.
CXCR4 Receptor Binding Assay (Competitive)
This assay evaluates the ability of a test compound to compete with a known ligand for binding to the CXCR4 receptor.
-
Workflow Diagram
Figure 2: Workflow for a competitive CXCR4 binding assay.
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human CXCR4 are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and resuspended in binding buffer.
-
Competition Binding: A constant concentration of radiolabeled SDF-1α (e.g., ¹²⁵I-SDF-1α) is incubated with the cells in the presence of increasing concentrations of this compound.
-
Incubation: The mixture is incubated to reach binding equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
-
SDF-1α-Induced Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the transient increase in intracellular calcium concentration induced by SDF-1α binding to CXCR4.
-
Workflow Diagram
Figure 3: Workflow for an SDF-1α-induced calcium mobilization assay.
-
Methodology:
-
Cell Preparation: Jurkat cells, which endogenously express CXCR4, are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of this compound.
-
Stimulation: The cells are then stimulated with a fixed concentration of SDF-1α.
-
Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of this compound.
-
Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant gradient.
-
Workflow Diagram
Figure 4: Workflow for a chemotaxis assay.
-
Methodology:
-
Chamber Setup: A chemotaxis chamber (e.g., a Transwell plate) with a porous membrane separating an upper and a lower well is used.
-
Chemoattractant Gradient: A solution containing SDF-1α is placed in the lower chamber.
-
Cell Preparation: CXCR4-expressing cells (e.g., Jurkat or Namalwa cells) are pre-incubated with different concentrations of this compound.
-
Cell Seeding: The pre-treated cells are added to the upper chamber.
-
Incubation: The chamber is incubated for a period to allow for cell migration through the porous membrane towards the chemoattractant in the lower chamber.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.
-
Data Analysis: The IC50 value for the inhibition of chemotaxis is calculated.
-
pERK/pAKT Signaling Inhibition Assay (Western Blot)
This assay determines the effect of a compound on the phosphorylation status of key downstream signaling molecules of the CXCR4 pathway.
-
Workflow Diagram
Figure 5: Workflow for a Western blot analysis of pERK and pAKT inhibition.
-
Methodology:
-
Cell Treatment: Namalwa or Jurkat cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with SDF-1α.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK (pERK) and AKT (pAKT), as well as antibodies for total ERK and AKT (as loading controls).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the pERK and pAKT bands is quantified and normalized to the total protein levels to determine the extent of inhibition by this compound.
-
Conclusion
This compound is a well-characterized, potent, and selective CXCR4 antagonist with a clear mechanism of action. The in vitro data demonstrate its ability to effectively inhibit key cellular processes mediated by the CXCL12/CXCR4 axis. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of this compound and other CXCR4-targeted therapies. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
Balixafortide (POL6326): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of Balixafortide (POL6326), a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).
Discovery and Rationale
This compound (POL6326) is a synthetic, cyclic peptide-based CXCR4 inhibitor developed by Polyphor (now Spexis) utilizing their proprietary Protein Epitope Mimetic (PEM) macrocycle technology platform.[1][2] Macrocycles are a class of molecules that occupy the chemical space between small molecules and biologics, allowing them to interact with challenging drug targets like G-protein coupled receptors (GPCRs).[3]
The rationale for developing a CXCR4 antagonist stems from the critical role of the CXCR4 receptor and its sole ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1, SDF-1), in tumor biology. The CXCL12/CXCR4 axis is implicated in tumor growth, survival, angiogenesis, and metastasis.[1][4] High expression of CXCR4 is observed in numerous human cancers, including breast and prostate cancer, and correlates with aggressive metastatic behavior and a poor prognosis.[1][4] By blocking this signaling pathway, this compound was designed to inhibit tumor cell migration, sensitize cancer cells to chemotherapy, and mobilize cancer stem cells from protective niches, making them more susceptible to treatment.[5]
Mechanism of Action: CXCR4 Antagonism
This compound functions as a potent, selective, and competitive antagonist of the CXCR4 receptor.[5][6] It physically binds to CXCR4, preventing the binding of its endogenous ligand, CXCL12.[7] This blockade disrupts the downstream signaling cascades that promote cancer cell survival and proliferation.
Upon CXCL12 binding, CXCR4 activates heterotrimeric G-proteins (primarily Gαi), which in turn triggers multiple intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[6][8] this compound has been shown to potently inhibit CXCL12-induced phosphorylation of both AKT and ERK in lymphoma cell lines.[6] This inhibition of key survival pathways is central to its anti-cancer mechanism. Additionally, some evidence suggests this compound may function as an inverse agonist for CXCR4.[8]
Preclinical Development and Efficacy
This compound has demonstrated significant anti-tumor activity and favorable pharmacological properties in a range of preclinical studies.
In Vitro Activity
In vitro studies have confirmed this compound's potent and selective inhibition of the CXCR4 pathway. It blocks β-arrestin recruitment and calcium flux with half-maximal inhibitory concentrations (IC50) below 10 nM.[6] It also efficiently blocks CXCL12-dependent chemotaxis of various cancer cell lines.[6]
| Parameter | Cell Line | IC50 Value | Reference |
| pERK / pAKT Signaling | Namalwa (Lymphoma) | < 200 nM | [6] |
| Jurkat (Lymphoma) | < 400 nM | [6] | |
| Chemotaxis | MDA-MB-231 (Breast Cancer) | < 20 nM | [6] |
| Namalwa / Jurkat (Lymphoma) | < 10 nM | [6] |
Pharmacokinetics and Safety
Non-clinical pharmacokinetic studies have been conducted in multiple species. The plasma protein binding is low to moderate, and the terminal half-life varies across species. This compound is minimally metabolized by liver microsomal enzymes.[9]
| Parameter | Human | Mouse | Rat | Monkey | Dog | Reference |
| Plasma Protein Binding (%) | 32% | 35% | 32% | - | - | [9] |
| Terminal Half-Life (t1/2) | 7-15 hours | 0.3-1.7 hours | 0.3-1.7 hours | 0.3-1.7 hours | 0.3-1.7 hours | [9] |
Note: The half-life for mouse, rat, monkey, and dog are presented as a combined range from the source.
In Vivo Efficacy
In a murine model of prostate cancer bone metastasis, this compound in combination with docetaxel demonstrated significantly greater anti-tumor activity than either agent alone.[5] This combination therapy was also associated with decreased bone osteolysis, suggesting a potential benefit in reducing skeletal-related events.[5] An analogue of this compound, POL5551, also showed increased efficacy of eribulin in preclinical breast cancer models.[5]
Clinical Development
This compound has been investigated in eight clinical trials involving over 500 subjects across indications including solid tumors and hematopoietic stem cell mobilization.[1] Its most significant development program was in combination with eribulin for HER2-negative metastatic breast cancer.
Phase 1 Trial (NCT01837095)
A single-arm, dose-escalation Phase 1 trial evaluated the safety, tolerability, and preliminary efficacy of this compound combined with eribulin in heavily pretreated patients with HER2-negative metastatic breast cancer.
-
Design: The study utilized a standard 3+3 dose-escalation design, followed by an expansion cohort at the highest tested dose.[10]
-
Dosing: The established dose was this compound 5.5 mg/kg (intravenous infusion on days 1-3 and 8-10) with eribulin 1.4 mg/m² (on days 2 and 9) of a 21-day cycle.[10]
-
Efficacy: The combination showed promising preliminary activity. In 54 evaluable patients, the Objective Response Rate (ORR) was 30% (all partial responses).[10] In an expanded cohort of 24 patients, the Clinical Benefit Rate (CBR) was 63% and the ORR was 38%.[4]
-
Safety: The safety profile of the combination was deemed comparable to that of eribulin or this compound monotherapy.[4][10] The most common treatment-emergent adverse events included fatigue, neutropenia, and infusion-related reactions.[10]
Phase 3 FORTRESS Trial (NCT03786094)
Following the promising Phase 1 results, the international, randomized, open-label Phase 3 FORTRESS study was initiated. It compared this compound plus eribulin to eribulin alone in patients with HER2-negative, locally recurrent or metastatic breast cancer.
-
Design: Patients were randomized 1:1 to receive either the this compound-eribulin combination or eribulin monotherapy.[11]
-
Endpoints: The co-primary endpoints were Objective Response Rate (ORR) and Progression-Free Survival (PFS).[12]
-
Outcome: The trial did not meet its co-primary endpoint. In the primary analysis of third-line and later patients, the ORR was 13.0% for the combination arm versus 13.7% for the eribulin alone arm (p=1.00).[12][13] The study was subsequently terminated.[13]
| Trial | Phase | N | Treatment Arms | Key Efficacy Results | Reference |
| NCT01837095 | 1b | 56 | This compound + Eribulin | ORR: 30% (evaluable pts, n=54) | [10] |
| FORTRESS (NCT03786094) | 3 | 432 | 1. This compound + Eribulin2. Eribulin alone | ORR (≥3rd Line): 13.0% vs 13.7%CBR (≥3rd Line): 16.7% vs 19.6% | [12] |
Experimental Protocols
This section provides detailed, representative methodologies for key experiments relevant to the development of a CXCR4 antagonist like this compound.
In Vitro Chemotaxis Assay
This protocol describes a typical Boyden chamber or transwell migration assay used to assess the ability of a compound to inhibit cancer cell migration towards a chemoattractant like CXCL12.
Methodology:
-
Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS). Prior to the assay, cells are serum-starved for 18-24 hours to reduce basal migration.
-
Assay Plate Preparation: A 24-well plate with 8.0 µm pore size polycarbonate membrane inserts (transwells) is used. The lower chamber is filled with serum-free media containing CXCL12 as the chemoattractant.
-
Treatment: The serum-starved cells are harvested and resuspended in serum-free media containing various concentrations of this compound or a vehicle control.
-
Migration: The cell suspension is added to the upper chamber of the transwell insert. The plate is incubated for a period (e.g., 4-24 hours) at 37°C, allowing cells to migrate through the pores towards the chemoattractant.
-
Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed with methanol and stained with a solution like 0.5% crystal violet. The number of migrated cells is quantified by eluting the dye and measuring the absorbance with a plate reader, or by counting the cells in several microscopic fields.
In Vivo Murine Model of Prostate Cancer Bone Metastasis
This protocol details an orthotopic model to evaluate the efficacy of this compound in combination with chemotherapy on tumor growth in the bone microenvironment.[5]
Methodology:
-
Cell Line: PC3 human prostate cancer cells, transduced to express luciferase (PC3-luc), are used for their propensity to form osteolytic bone metastases.[5] The cells are maintained in RPMI-1640 media supplemented with 10% FBS.[5]
-
Animal Model: Male SCID (Severe Combined Immunodeficient) mice, aged 7-11 weeks, are used to prevent rejection of the human tumor cells.[14]
-
Intratibial Injection: Mice are anesthetized, and 20,000 PC3-luc cells suspended in 20µl of phosphate-buffered saline are injected directly into the intramedullary canal of the tibia.[14]
-
Treatment Groups: Mice are randomized into four treatment groups: (i) Vehicle (control), (ii) Docetaxel alone (5 mg/kg, weekly intraperitoneal injection), (iii) this compound alone (20 mg/kg, twice daily subcutaneous injection), and (iv) Combination (both Docetaxel and this compound).[5][14]
-
Tumor Burden Assessment: Tumor growth is monitored weekly via bioluminescent imaging (BLI). Mice are injected with luciferin, and the light emitted by the tumor cells is captured and quantified using an in vivo imaging system.[5]
-
Endpoint Analysis: At the end of the study (e.g., 29 days), radiographs of the tibiae are taken to assess bone osteolysis. Blood is collected to measure serum biomarkers (e.g., TRAcP, cytokines) by ELISA. Tumors are harvested for immunohistochemical analysis of proliferation (Ki67), apoptosis (cleaved caspase-3), and CXCR4 expression.[5][14]
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective CXCR4 antagonist that emerged from a sophisticated macrocycle discovery platform. It demonstrated a clear mechanism of action and promising anti-tumor activity in preclinical models and early-phase clinical trials. However, the pivotal Phase 3 FORTRESS study in metastatic breast cancer failed to show a significant benefit when combined with eribulin compared to eribulin alone.[12][13]
Despite this setback, the role of the CXCL12/CXCR4 axis in cancer remains a valid and compelling target. Spexis, the successor to Polyphor, believes this compound may still hold therapeutic potential in other indications, potentially in hematologic malignancies or in combination with other classes of anti-cancer agents like immune checkpoint inhibitors.[1] Further research is required to identify the patient populations and combination strategies where CXCR4 antagonism can provide a meaningful clinical benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Mobilization of hematopoietic stem cells with the novel CXCR4 antagonist POL6326 (this compound) in healthy volunteers-results of a dose escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spexisbio.com [spexisbio.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. This compound plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Species differences in drug plasma protein binding - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Species Differential Plasma Protein Binding of MBX-102/JNJ39659100: A Novel PPAR-γ Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of the LC-MS/MS Method and Its Application for Pharmacokinetic Studies for the Simultaneous Estimation of Motixafortide and Filgrastim in rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A CXCR4 inhibitor (this compound) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Balixafortide's Binding Affinity to CXCR4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balixafortide (formerly POL6326) is a potent and highly selective peptidic antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] As a key regulator of cell trafficking, the CXCR4 receptor, in conjunction with its natural ligand CXCL12 (stromal cell-derived factor-1 or SDF-1), is implicated in a variety of physiological and pathological processes, including cancer metastasis and inflammation.[2] this compound's ability to block the CXCL12/CXCR4 signaling axis makes it a compound of significant interest for therapeutic applications.[3] This technical guide provides an in-depth overview of the binding affinity of this compound to CXCR4, presenting quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The following table summarizes the reported IC50 values for this compound in key functional assays related to CXCR4 antagonism.
| Assay Type | Cell Line(s) | Reported IC50 Value | Reference(s) |
| CXCR4 Binding Assay | Various | < 10 nM | [1] |
| β-Arrestin Recruitment | Not Specified | < 10 nM | [1] |
| Calcium Flux | Not Specified | < 10 nM | [1] |
| Chemotaxis (SDF-1 dependent) | MDA MB 231 (breast cancer) | < 20 nM | [3] |
| Chemotaxis (SDF-1 dependent) | Namalwa and Jurkat (lymphoma/leukemia) | < 10 nM | [3] |
| pERK / pAKT Signaling Inhibition | Namalwa (lymphoma) | < 200 nM | [1] |
| pERK / pAKT Signaling Inhibition | Jurkat (leukemia) | < 400 nM | [1] |
Experimental Protocols
This section outlines representative, detailed methodologies for the key experiments cited to characterize the binding and functional antagonism of this compound at the CXCR4 receptor. It is important to note that these are illustrative protocols, as the specific experimental details for the published this compound data are not fully available in the public domain.
Competitive Radioligand Binding Assay (Representative Protocol)
This assay is designed to determine the affinity of a test compound (this compound) for a receptor (CXCR4) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing human CXCR4 (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]SDF-1α (a commonly used radiolabeled ligand for CXCR4).
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of an unlabeled CXCR4 antagonist (e.g., AMD3100).
-
Binding Buffer: e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing CXCR4 in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]SDF-1α (typically at or below its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the bound radioactivity against the logarithm of the this compound concentration. The IC50 value is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Competitive Radioligand Binding Assay Workflow
β-Arrestin Recruitment Assay (Representative Protocol)
This assay measures the ability of a ligand to promote the interaction between an activated GPCR (CXCR4) and β-arrestin, a key event in receptor desensitization and signaling.
Materials:
-
Cell Line: A cell line engineered to co-express CXCR4 and a β-arrestin fusion protein with a reporter system (e.g., enzyme fragment complementation, such as DiscoveRx's PathHunter).
-
Test Compound: this compound, serially diluted.
-
Agonist: CXCL12/SDF-1α.
-
Assay Buffer: As recommended by the assay manufacturer.
-
Detection Reagents: As provided with the assay kit.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells in a 96-well or 384-well white, clear-bottom plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells and incubate for a pre-determined time.
-
Agonist Stimulation: Add a fixed concentration of CXCL12/SDF-1α (typically the EC80) to stimulate CXCR4 and induce β-arrestin recruitment.
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol.
-
Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration to determine the IC50 value.
β-Arrestin Recruitment Assay Workflow
Calcium Flux Assay (Representative Protocol)
This assay measures changes in intracellular calcium concentration following GPCR activation. Antagonists like this compound will inhibit the calcium flux induced by an agonist.
Materials:
-
Cell Line: A cell line endogenously or recombinantly expressing CXCR4 (e.g., Jurkat cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.
-
Test Compound: this compound, serially diluted.
-
Agonist: CXCL12/SDF-1α.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: e.g., a FLIPR (Fluorometric Imaging Plate Reader).
Procedure:
-
Cell Plating: Plate cells in a black, clear-bottom 96-well or 384-well plate.
-
Dye Loading: Load the cells with the calcium indicator dye by incubating them with the dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of CXCL12/SDF-1α and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition represents the calcium flux. The inhibitory effect of this compound is determined by the reduction in this fluorescence signal. Plot the inhibition against the logarithm of the this compound concentration to calculate the IC50.
References
Balixafortide for Hematopoietic Stem Cell Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Balixafortide (formerly POL6326) is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] This receptor, in concert with its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), plays a pivotal role in the retention of hematopoietic stem and progenitor cells (HSPCs) within the bone marrow niche.[1] By disrupting the CXCR4/SDF-1α axis, this compound induces the rapid mobilization of HSPCs from the bone marrow into the peripheral blood, presenting a promising alternative to existing mobilization agents. This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of clinical findings on its mobilization efficacy, and detailed experimental protocols relevant to its study.
Mechanism of Action: Disrupting the CXCR4/SDF-1α Axis
The retention of HSPCs in the bone marrow is an active process mediated by the interaction between CXCR4 expressed on the surface of HSPCs and CXCL12, which is constitutively secreted by bone marrow stromal cells.[2] This interaction anchors the HSPCs within their protective niche.
This compound functions as a competitive inhibitor, binding to CXCR4 and preventing its interaction with CXCL12.[1] This disruption of the signaling pathway leads to the release of HSPCs from the bone marrow microenvironment and their egress into the peripheral circulation.
Clinical Data: Hematopoietic Stem Cell Mobilization
A Phase I dose-escalation trial (NCT01841476) was conducted in healthy male volunteers to assess the safety, tolerability, and efficacy of this compound for HSPC mobilization. The study demonstrated a dose-dependent increase in peripheral blood CD34+ cells.
| This compound Dose (µg/kg) | Mean Peak CD34+ cells/µL (± SEM) |
| 500 | 14.5 (± 2.1) |
| 1000 | 25.8 (± 4.5) |
| 1500 | 38.2 (± 2.8) |
| 2000 | 37.5 (± 3.9) |
| 2500 | 38.9 (± 3.1) |
Data sourced from Karpova D, et al. J Transl Med. 2017.[3]
In the dose range of 1500 to 2500 µg/kg, this compound demonstrated a robust and similar mobilization of CD34+ cells, reaching a plateau at approximately 38.2 ± 2.8 cells/µL.[3] This level of mobilization is predicted to be sufficient to yield a standard dose of 4 x 10^6 CD34+ cells/kg in a single apheresis session for most donors.[3]
Experimental Protocols
Clinical Trial Protocol for Hematopoietic Stem Cell Mobilization
The Phase I trial (NCT01841476) followed a prospective, open-label, dose-escalation design.[3]
Inclusion Criteria: Healthy male volunteers with a documented average mobilization response to Granulocyte-Colony Stimulating Factor (G-CSF).[3]
Treatment: A single 1-2 hour intravenous infusion of this compound at doses of 500, 1000, 1500, 2000, and 2500 µg/kg.[3]
Primary Outcome Measures: Safety and tolerability of single ascending doses of this compound.
Secondary Outcome Measures:
-
Pharmacokinetic profile of this compound.
-
Mobilization of CD34+ cells.
Quantification of CD34+ Hematopoietic Stem Cells by Flow Cytometry
The enumeration of CD34+ cells in peripheral blood samples is a critical endpoint in mobilization studies. The International Society of Hematotherapy and Graft Engineering (ISHAGE) guidelines provide a standardized protocol for this analysis.
Methodology:
-
Sample Preparation: Whole blood is collected in appropriate anticoagulant tubes.
-
Antibody Staining: A defined volume of blood is incubated with a cocktail of fluorescently-labeled monoclonal antibodies, typically including a pan-leukocyte marker (CD45) and the HSPC marker (CD34). A viability dye is often included to exclude dead cells.
-
Red Blood Cell Lysis: Following incubation, red blood cells are lysed using a gentle lysing solution.
-
Flow Cytometric Analysis: The stained sample is acquired on a flow cytometer. A sequential gating strategy is employed to first identify the leukocyte population based on CD45 expression and side scatter properties, and then to enumerate the CD34+ cells within this population.
-
Absolute Count Calculation: The absolute number of CD34+ cells per microliter of blood is calculated.
Colony-Forming Unit (CFU) Assay
To assess the functional capacity of the mobilized HSPCs, a colony-forming unit (CFU) assay can be performed. This in vitro assay evaluates the ability of progenitor cells to proliferate and differentiate into various hematopoietic lineages.
Methodology:
-
Cell Isolation: Mononuclear cells are isolated from the mobilized peripheral blood sample by density gradient centrifugation.
-
Cell Plating: A known number of cells are plated in a semi-solid methylcellulose-based medium supplemented with a cocktail of cytokines that support the growth and differentiation of various hematopoietic progenitors (e.g., erythroid, granulocyte-macrophage, and mixed colonies).
-
Incubation: The culture plates are incubated for approximately 14 days in a humidified incubator at 37°C and 5% CO2.
-
Colony Enumeration and Identification: Following incubation, the number and type of colonies are enumerated using an inverted microscope based on their distinct morphologies.
In Vivo Engraftment Assay in Immunodeficient Mice
The definitive test for the long-term repopulating ability of mobilized HSPCs is their engraftment potential in an in vivo model. Immunodeficient mouse strains, such as NOD/SCID, are commonly used for this purpose.
Methodology:
-
Recipient Preparation: Immunodeficient mice (e.g., NOD/SCID) are sublethally irradiated to create space in the bone marrow for the engraftment of human cells.
-
Cell Transplantation: A known number of human CD34+ cells, purified from the mobilized peripheral blood, are transplanted into the irradiated mice via intravenous injection.
-
Engraftment Assessment: After a period of several weeks (typically 6-12 weeks), the mice are euthanized, and their bone marrow, spleen, and peripheral blood are harvested.
-
Analysis: The presence and multilineage differentiation of human hematopoietic cells are assessed by flow cytometry using antibodies specific for human cell surface markers (e.g., human CD45).
Conclusion
This compound is a potent CXCR4 antagonist that effectively mobilizes hematopoietic stem and progenitor cells into the peripheral blood. Clinical data from a Phase I study in healthy volunteers demonstrate a clear dose-response relationship and a favorable safety profile. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of this compound and other novel HSPC mobilizing agents. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various clinical settings requiring hematopoietic stem cell transplantation.
References
- 1. Facebook [cancer.gov]
- 2. Hematopoietic Stem Cell Development, Niches, and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR4 expression in the bone marrow microenvironment is required for hematopoietic stem and progenitor cell maintenance and early hematopoietic regeneration after myeloablation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synergistic Activity of Balixafortide and Docetaxel in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic anti-tumor effects of Balixafortide (BLX), a CXCR4 inhibitor, and docetaxel (DOC), a standard chemotherapy agent, in preclinical prostate cancer models. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these findings.
Introduction
Prostate cancer bone metastases present a significant clinical challenge, often exhibiting resistance to standard therapies like docetaxel.[1][2][3] The chemokine receptor CXCR4 has been identified as a key player in promoting docetaxel resistance in prostate cancer cells.[1][2][4] this compound, a potent and selective inhibitor of CXCR4, has demonstrated the ability to enhance the anti-tumor activity of docetaxel in a murine model of prostate cancer bone metastasis, suggesting a promising combination therapy strategy.[1][2][4] This document summarizes the key quantitative data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from a preclinical study investigating the synergy between this compound and docetaxel in a murine model of prostate cancer bone metastasis.[2][4][5]
Table 1: In Vivo Tumor Burden and Bone Resorption
| Treatment Group | Tumor Burden Reduction (vs. Vehicle) | p-value (vs. DOC alone) | Serum TRAcP Levels (vs. Vehicle) | p-value (vs. Vehicle) |
| Docetaxel (5 mg/kg) | - | - | Lower | - |
| This compound (20 mg/kg) | No significant reduction | - | Lower | - |
| Combination (DOC + BLX) | >70% | 0.009 | Significantly Lower | 0.01 |
Table 2: Immunohistochemical and Cytokine Analysis
| Treatment Group | Ki67 Staining | Cleaved Caspase-3 Staining | CD34+ Microvessels | Serum IFNγ Levels (vs. DOC alone) |
| Vehicle | - | - | - | - |
| Docetaxel (5 mg/kg) | No significant difference | - | More than control and BLX | - |
| This compound (20 mg/kg) | No significant difference | Highest | - | - |
| Combination (DOC + BLX) | No significant difference | Lowest | More than control and BLX | Increased |
Table 3: In Vitro Docetaxel IC50 Values in Prostate Cancer Cell Lines
| Cell Line | Docetaxel IC50 (48h treatment) | Docetaxel IC50 (72h treatment) |
| PC-3 | 3.72 nM[6] | 1.58 nM[7], 55.77 nM[8] |
| DU-145 | 4.46 nM[6] | 0.469 nM[9], 33.55 nM[8] |
| LNCaP | 1.13 nM[6] | - |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
In Vivo Murine Model of Prostate Cancer Bone Metastasis
This protocol describes the establishment of a prostate cancer bone metastasis model and subsequent treatment with this compound and docetaxel.
Materials:
-
PC-3 human prostate cancer cells stably expressing luciferase (PC-3-luc)
-
Male immunodeficient mice (e.g., SCID or NSG mice), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes with 28-30 gauge needles
-
This compound (BLX)
-
Docetaxel (DOC)
-
Vehicle control (e.g., 1% DMSO in PBS)
Procedure:
-
Cell Preparation: Culture PC-3-luc cells in complete medium until they reach 80-90% confluency. On the day of injection, harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^6 cells per 10 µL. Keep the cell suspension on ice.
-
Intratibial Injection: a. Anesthetize the mouse using isoflurane. b. Secure the mouse in a supine position and flex the knee of the hind limb to be injected. c. Clean the injection site with an alcohol wipe. d. Carefully insert a 28-30 gauge needle through the tibial plateau into the intramedullary cavity of the proximal tibia. e. Slowly inject 10 µL of the PC-3-luc cell suspension. f. Withdraw the needle slowly to prevent leakage. g. Monitor the animal until it recovers from anesthesia.
-
Treatment Regimen: a. Randomize the mice into four treatment groups: Vehicle, Docetaxel (5 mg/kg), this compound (20 mg/kg), and Combination. b. Begin treatment on day 1 post-tumor cell injection. c. Administer this compound or vehicle subcutaneously twice daily. d. Administer Docetaxel or vehicle intraperitoneally once weekly. e. Continue the treatment for 29 days.[2][4]
In Vivo Bioluminescent Imaging
This protocol outlines the procedure for monitoring tumor burden using bioluminescent imaging.
Materials:
-
D-luciferin potassium salt, sterile solution (15 mg/mL in PBS)
-
In vivo imaging system (IVIS) or equivalent
-
Anesthesia (isoflurane)
Procedure:
-
Starting one week after tumor cell injection, perform imaging weekly.
-
Anesthetize the mice with isoflurane.
-
Inject each mouse intraperitoneally with D-luciferin solution at a dose of 150 mg/kg.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Place the anesthetized mice in the imaging chamber of the IVIS.
-
Acquire bioluminescent images. The exposure time will vary depending on the signal intensity.
-
Use the accompanying software to quantify the bioluminescent signal (photon flux) from a defined region of interest (ROI) over the tumor-bearing tibia.
Serum Biomarker Analysis (ELISA)
This protocol describes the measurement of serum biomarkers for bone resorption (TRAcP) and immune response (IFNγ, IL-2).
Materials:
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
ELISA kits for mouse TRAcP 5b, mouse IFNγ, and mouse IL-2
-
Microplate reader
Procedure:
-
At the end of the study (day 29), collect blood from the mice via cardiac puncture or another approved method.
-
Allow the blood to clot in serum separator tubes and then centrifuge to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
Perform the ELISA for TRAcP 5b, IFNγ, and IL-2 according to the manufacturer's instructions for each kit.[2][10][11][12][13][14]
-
Read the absorbance on a microplate reader and calculate the concentrations of the biomarkers based on the standard curve.
Immunohistochemistry (IHC) of Tibial Sections
This protocol details the preparation and staining of bone sections to assess cell proliferation, apoptosis, and angiogenesis.
Materials:
-
Harvested tibiae
-
Fixative (e.g., 10% neutral buffered formalin)
-
Decalcifying solution (e.g., 10% EDTA)
-
Paraffin embedding reagents and equipment
-
Microtome
-
Microscope slides
-
Primary antibodies: anti-Ki67, anti-cleaved caspase-3, anti-CD34
-
Secondary antibodies and detection system (e.g., HRP-conjugated secondary antibody and DAB substrate)
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Tissue Processing: a. Harvest the tibiae at the end of the study and fix them in 10% neutral buffered formalin for 24-48 hours. b. Decalcify the bones in 10% EDTA solution. The time required for decalcification will vary and should be monitored.[15][16][17][18] c. Process the decalcified tibiae through a series of ethanol and xylene washes and embed in paraffin. d. Cut 4-5 µm thick sections using a microtome and mount them on microscope slides.
-
Immunohistochemical Staining: a. Deparaffinize and rehydrate the tissue sections. b. Perform antigen retrieval as required for each primary antibody (e.g., heat-induced epitope retrieval in citrate buffer). c. Block endogenous peroxidase activity with 3% hydrogen peroxide. d. Block non-specific antibody binding with a blocking serum. e. Incubate the sections with the primary antibodies (Ki67, cleaved caspase-3, or CD34) at the appropriate dilution overnight at 4°C. f. Wash the slides and incubate with a biotinylated secondary antibody. g. Wash and incubate with a streptavidin-HRP complex. h. Develop the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen. i. Counterstain with hematoxylin. j. Dehydrate the sections and mount with a coverslip.
-
Image Analysis: a. Acquire images of the stained sections using a light microscope. b. Quantify the staining for Ki67 (percentage of positive nuclei), cleaved caspase-3 (number of positive cells per area), and CD34 (microvessel density).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and Docetaxel Synergy
Caption: Proposed mechanism of synergy between this compound and Docetaxel.
Experimental Workflow for In Vivo Synergy Study
References
- 1. CXCR4 Inhibition with AMD3100 Sensitizes Prostate Cancer to Docetaxel Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A CXCR4 inhibitor (this compound) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CXCR4 inhibitor (this compound) enhances docetaxel-mediated antitumor activity in a murine model of prostate cancer bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Combination effects of docetaxel and Doxorubicin in hormone-refractory prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abscience.com.tw [abscience.com.tw]
- 11. idsplc.com [idsplc.com]
- 12. Mouse tartrate-resistant acid phosphatase 5b,TRACP-5b Elisa Kit – AFG Scientific [afgsci.com]
- 13. MouseTRAP Assay (TRACP 5b mouse) ELISA | BioVendor R&D [biovendor.com]
- 14. biovendor.com [biovendor.com]
- 15. One protocol to rule them all: a pilot study to identify the best fixation and decalcification approach for bone marrow biopsy immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tissue Morphology and Antigenicity in Mouse and Rat Tibia: Comparing 12 Different Decalcification Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jmatonline.com [jmatonline.com]
Application Notes and Protocols for Balixafortide in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Balixafortide (POL6326), a potent and selective CXCR4 antagonist, based on data from key clinical trials. The provided protocols are intended to serve as a guide for researchers and professionals involved in the development of similar therapeutic agents.
Introduction
This compound is a cyclic peptide inhibitor of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 (SDF-1) signaling axis is a critical pathway in cancer progression, involved in tumor cell proliferation, metastasis, and the tumor microenvironment. By blocking this pathway, this compound aims to sensitize cancer cells to the effects of chemotherapy. The primary clinical development of this compound has been in combination with the chemotherapeutic agent eribulin for the treatment of HER2-negative metastatic breast cancer.
Dosing and Administration in Clinical Trials
The dosing and administration of this compound have been primarily investigated in a Phase 1 dose-escalation trial (NCT01837095) and a subsequent Phase 3 pivotal trial, FORTRESS (NCT03786094).
Table 1: this compound and Eribulin Dosing Regimen in Combination Therapy[1][2]
| Drug | Dosage | Administration Route | Schedule |
| This compound | 5.5 mg/kg | Intravenous (IV) Infusion | Days 1-3 and 8-10 of a 21-day cycle |
| Eribulin | 1.4 mg/m² | Intravenous (IV) Infusion | Days 2 and 9 of a 21-day cycle |
Table 2: Summary of this compound Dose Escalation in Phase 1 Trial[1]
| Dose Level | This compound Dose | Eribulin Dose | Cycle Length |
| Starting Dose | 2 mg/kg | 1.4 mg/m² | 21 days |
| Dose Increments | 0.5 or 1 mg/kg | 1.4 mg/m² | 21 days |
| Highest Dose / Recommended Phase 2 Dose (RP2D) | 5.5 mg/kg | 1.4 mg/m² | 21 days |
Experimental Protocols
Protocol 1: Administration of this compound and Eribulin Combination Therapy
This protocol is based on the regimen used in the Phase 1 and Phase 3 clinical trials for metastatic breast cancer.[1][2]
1. Patient Eligibility:
-
Patients with histologically confirmed HER2-negative metastatic breast cancer.
-
Evidence of tumor cell CXCR4 expression (as per the specific trial's inclusion criteria).[3]
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[1]
-
Adequate organ function.
2. Treatment Cycle:
-
A single treatment cycle is 21 days.
3. Administration Schedule:
-
Day 1, 2, 3: Administer this compound 5.5 mg/kg as an intravenous infusion.
-
Day 2: Administer Eribulin 1.4 mg/m² as an intravenous infusion.
-
Day 8, 9, 10: Administer this compound 5.5 mg/kg as an intravenous infusion.
-
Day 9: Administer Eribulin 1.4 mg/m² as an intravenous infusion.
4. Infusion Details:
-
This compound: Administered as an intravenous infusion. While the precise standard infusion rate is not publicly available, the clinical trial protocol for the FORTRESS study indicates that infusion times of 1, 2, or 3 hours were used for various doses in preceding studies.[4] In cases of infusion-related reactions, the infusion rate should be slowed.[3]
-
Eribulin: Administered as an intravenous infusion over 2 to 5 minutes.
5. Management of Infusion-Related Reactions (IRRs) for this compound: [3][4]
-
A common adverse event associated with this compound is histamine-like infusion reactions.
-
Premedication: Patients can be pre-treated with antihistamines prior to the next this compound infusion.[4] Specific antihistamine agents and dosages are not detailed in the available public records.
-
During Infusion: If an IRR occurs, the infusion should be stopped or the rate slowed down.
-
Severe Reactions: In the case of a severe reaction, the infusion should be stopped immediately, and the treatment permanently discontinued.
Protocol 2: Assessment of CXCR4 Expression
Evidence of CXCR4 expression in tumor cells was an eligibility criterion in the Phase 1 trial.[3] While the specific protocol used in the trial is not publicly available, a general immunohistochemistry (IHC) protocol for CXCR4 in breast cancer tissue is provided below as a reference.
1. Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections (4-5 µm).
-
Primary antibody: Anti-CXCR4 antibody (specific clone and dilution to be optimized).
-
Secondary antibody and detection system (e.g., HRP-conjugated secondary antibody and DAB substrate).
-
Antigen retrieval solution (e.g., EDTA buffer).
-
Hematoxylin for counterstaining.
2. Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., EDTA).
-
Blocking: Block endogenous peroxidase activity and non-specific binding.
-
Primary Antibody Incubation: Incubate with the primary anti-CXCR4 antibody at the optimized concentration and duration.
-
Secondary Antibody and Detection: Apply the secondary antibody followed by the detection reagent (e.g., DAB).
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
3. Interpretation:
-
CXCR4 staining is typically observed on the cell membrane and in the cytoplasm.[5]
-
Scoring can be based on the intensity of staining and the percentage of positive tumor cells.
Signaling Pathways and Experimental Workflows
CXCR4 Signaling Pathway
This compound acts as an antagonist to the CXCR4 receptor. The binding of the natural ligand, CXCL12 (SDF-1), to CXCR4 activates several downstream signaling pathways that promote tumor growth, proliferation, survival, and metastasis. The diagram below illustrates the key signaling cascades initiated by CXCR4 activation.
Experimental Workflow for this compound Clinical Trial
The following diagram outlines the general workflow for a patient enrolled in a clinical trial investigating this compound in combination with eribulin.
References
- 1. This compound plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. spexisbio.com [spexisbio.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Immunohistochemical Expression of CXCR4 on Breast Cancer and Its Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Balixafortide in Murine Models of Metastatic Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Balixafortide and other CXCR4 antagonists in murine models of metastatic breast cancer. The data and protocols summarized herein are intended to guide researchers in designing and interpreting experiments aimed at understanding the therapeutic potential of targeting the CXCR4/CXCL12 axis in breast cancer.
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), play a pivotal role in tumor progression, metastasis, and the tumor microenvironment.[1] High expression of CXCR4 is correlated with aggressive metastatic phenotypes and poor prognosis in breast cancer. This compound (POL6326) is a potent and selective cyclic peptide antagonist of CXCR4.[2][3] Preclinical studies using murine models have been instrumental in elucidating the anti-cancer mechanisms of CXCR4 antagonists, which include inhibiting angiogenesis and metastasis, activating immunosurveillance, and sensitizing tumors to chemotherapy.[4][5]
While clinical trials have investigated this compound in combination with chemotherapy for metastatic breast cancer, this document focuses on the foundational preclinical data generated in murine models, which provide the rationale for such clinical investigations.[1][6] It is important to note that much of the detailed preclinical work has been conducted with other CXCR4 antagonists or analogues of this compound, such as POL5551. These studies collectively underscore the therapeutic potential of this drug class.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on the effects of CXCR4 antagonists in murine models of breast cancer.
Table 1: Effect of CXCR4 Antagonists on Primary Tumor Growth
| CXCR4 Antagonist | Murine Model | Breast Cancer Cell Line | Treatment Regimen | Outcome | Reference |
| CTCE-9908 | Nude Mice (Xenograft) | MDA-MB-231-luc | 25 mg/kg s.c., 5 days/week | Significant reduction in primary tumor burden compared to control. | [7] |
| CTCE-9908 | Nude Mice (Xenograft) | SUM149-Luc | 25 mg/kg s.c., 5 days/week | No significant inhibition of primary tumor growth compared to control. | [8] |
| RNAi of CXCR4 | Syngeneic | 4T1 | N/A | Significantly limited the growth of orthotopically transplanted breast cancer cells. Prevented primary tumor formation in some mice. | [9] |
Table 2: Effect of CXCR4 Antagonists on Metastasis
| CXCR4 Antagonist | Murine Model | Breast Cancer Cell Line | Treatment Regimen | Outcome | Reference |
| CTCE-9908 | Nude Mice (Xenograft) | MDA-MB-231-BSC12 | 25 mg/kg s.c., 5 days/week | Significant reduction in distant metastasis compared to control. | [7] |
| CTCE-9908 | Nude Mice (Xenograft) | SUM149-Luc | 25 mg/kg s.c., 5 days/week | No significant inhibition of lung metastases. Inhibition of organ-specific metastasis to the leg. | [8] |
| POL5551 (this compound analogue) + Eribulin | Syngeneic | Triple-Negative Breast Cancer | N/A | Enhanced inhibition of metastases compared with eribulin alone. | [4] |
| AMD3100 | Syngeneic | 4T1 | N/A | Substantially delayed the growth of 4T1 cells in the lung. | [9] |
| AMD3465 | Syngeneic | N/A | N/A | Inhibited breast tumor initiation and metastases to the lung and liver. | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Orthotopic Xenograft Model for Primary Tumor Growth Assessment
Objective: To evaluate the effect of a CXCR4 antagonist on the growth of primary breast cancer tumors.
Materials:
-
Female immunodeficient mice (e.g., nude mice)
-
Human breast cancer cells (e.g., MDA-MB-231) engineered to express luciferase.
-
Matrigel
-
CXCR4 antagonist (e.g., CTCE-9908)
-
Vehicle control (e.g., sterile water for injection)
-
Bioluminescent imaging system (e.g., IVIS)
Procedure:
-
Cell Preparation: Culture MDA-MB-231-luciferase cells under standard conditions. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Anesthetize mice and inject 100 µL of the cell suspension (containing 1,000,000 cells) into the mammary fat pad.[7]
-
Treatment:
-
Randomize mice into treatment and control groups.
-
On the day after tumor cell injection, begin treatment administration.
-
For the treatment group, administer the CXCR4 antagonist (e.g., CTCE-9908 at 25 mg/kg) via subcutaneous injection, 5 days per week.[7]
-
For the control group, administer an equivalent volume of the vehicle control via the same route and schedule.
-
-
Tumor Growth Monitoring:
-
Perform weekly bioluminescent imaging to quantify the primary tumor burden.
-
At the end of the study, euthanize the mice, excise the primary tumors, and measure their weight.
-
Protocol 2: Intracardiac Injection Model for Metastasis Assessment
Objective: To evaluate the effect of a CXCR4 antagonist on the formation of distant metastases.
Materials:
-
Female immunodeficient mice (e.g., nude mice)
-
Metastatic human breast cancer cells (e.g., MDA-MB-231-BSC12) engineered to express luciferase.
-
CXCR4 antagonist (e.g., CTCE-9908)
-
Vehicle control
-
Bioluminescent imaging system
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of MDA-MB-231-BSC12-luciferase cells in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Intracardiac Injection: Anesthetize mice and inject 100 µL of the cell suspension (containing 100,000 cells) into the left cardiac ventricle.[7]
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Begin treatment on the day after cell injection.
-
Administer the CXCR4 antagonist (e.g., CTCE-9908 at 25 mg/kg, s.c., 5 days/week) or vehicle control as described in Protocol 1.[7]
-
-
Metastasis Monitoring:
-
Conduct weekly whole-body bioluminescent imaging to quantify the development and progression of distant metastases.
-
At the end of the experiment, specific organs (e.g., lungs, bones) can be harvested for ex vivo imaging or luciferase activity assays to quantify metastatic burden.
-
Signaling Pathways and Experimental Workflows
CXCR4 Signaling Pathway and this compound Inhibition
The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that promote cancer cell proliferation, survival, and migration. This compound, as a CXCR4 antagonist, competitively binds to the receptor, thereby blocking CXCL12-mediated signaling.
Caption: CXCR4 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of a CXCR4 antagonist in a murine model of metastatic breast cancer.
Caption: Workflow for preclinical evaluation of CXCR4 antagonists.
References
- 1. This compound plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. spexisbio.com [spexisbio.com]
- 4. CXCR4 antagonists for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Evaluation of a CXCR4 antagonist in a xenograft mouse model of inflammatory breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CXCR4 regulates growth of both primary and metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. CXCR4 in breast cancer: oncogenic role and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Balixafortide in HER2-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational CXCR4 antagonist, Balixafortide, and its application in HER2-negative breast cancer research. Detailed protocols for key experiments are included to facilitate further investigation into its mechanism of action and potential therapeutic efficacy.
Introduction to this compound
This compound (formerly POL6326) is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] The CXCR4 receptor, upon binding its ligand CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), plays a crucial role in tumor progression, including proliferation, invasion, and metastasis of breast cancer cells.[2][4] High expression of CXCR4 in breast cancer is often associated with a more aggressive phenotype and a poorer prognosis.[1][2] By blocking the CXCL12/CXCR4 signaling axis, this compound aims to inhibit these key processes in cancer progression.
This compound has been investigated in clinical trials for patients with HER2-negative metastatic breast cancer, both as a monotherapy and in combination with the chemotherapeutic agent eribulin.[1][5][6] While the Phase 3 FORTRESS study did not meet its primary endpoint of improved objective response rate (ORR) with the combination therapy, the research has provided valuable insights into the role of CXCR4 in this patient population.[6][7]
Mechanism of Action: The CXCL12/CXCR4 Signaling Axis
The CXCL12/CXCR4 signaling pathway is a critical mediator of cell migration and survival in numerous physiological and pathological processes, including cancer metastasis. In HER2-negative breast cancer, the activation of this axis contributes to:
-
Tumor Cell Proliferation and Survival: Activation of downstream pathways such as PI3K/AKT and MAPK/ERK promotes cancer cell growth and survival.
-
Metastasis: The interaction between CXCL12, highly expressed in common sites of breast cancer metastasis (e.g., bone, lung, liver), and CXCR4 on tumor cells facilitates the homing and invasion of cancer cells to these distant sites.
-
Angiogenesis: The CXCL12/CXCR4 axis can promote the formation of new blood vessels, which are essential for tumor growth and dissemination.
-
Immune Evasion: This signaling pathway can contribute to an immunosuppressive tumor microenvironment.
This compound, as a CXCR4 antagonist, competitively binds to the receptor, thereby preventing its interaction with CXCL12 and inhibiting the subsequent downstream signaling cascades.
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the available quantitative data for this compound and its analogue, POL5551, in the context of HER2-negative breast cancer.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay | IC50 | Source |
| Chemotaxis Inhibition | MDA-MB-231 (Breast Cancer) | SDF-1 dependent chemotaxis | < 20 nM | [8] |
| β-arrestin Recruitment | - | - | < 10 nM | [8] |
| Calcium Flux | - | - | < 10 nM | [8] |
| pERK / pAKT Signaling | Namalwa (Lymphoma) | Western Blot | < 200 nM | [8] |
| pERK / pAKT Signaling | Jurkat (Lymphoma) | Western Blot | < 400 nM | [8] |
Table 2: Preclinical Efficacy of this compound Analogue (POL5551) in Combination with Eribulin in a Triple-Negative Breast Cancer Bone Metastasis Model
| Treatment Group | Tumor Burden (Bioluminescence Imaging) | Osteolytic Lesion Area (X-Ray Quantification) | Source |
| Vehicle | - | - | [9] |
| Eribulin alone | Reduced vs. Vehicle | Reduced vs. Vehicle | [9] |
| POL5551 + Eribulin | Significantly reduced vs. Eribulin alone (P < 0.05) | Significantly reduced vs. Eribulin alone (P < 0.05) | [9] |
Table 3: Clinical Efficacy of this compound in Combination with Eribulin in HER2-Negative Metastatic Breast Cancer
| Clinical Trial | Patient Population | Treatment Arm | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Source |
| Phase 1b (Expanded Cohort) | 2nd-4th line metastatic | This compound + Eribulin | 38% | 63% | 6.2 months | 1-year OS: 75% | [1][3] |
| Phase 3 (FORTRESS) | ≥3rd line metastatic | This compound + Eribulin | 13.0% | 16.7% | - | - | [6] |
| Phase 3 (FORTRESS) | ≥3rd line metastatic | Eribulin alone | 13.7% | 19.6% | - | - | [6] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound on HER2-negative breast cancer cells are provided below.
Caption: General experimental workflow for in vitro evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of HER2-negative breast cancer cells.
Materials:
-
HER2-negative breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for this compound).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Cell Migration Assay (Transwell Assay)
This protocol assesses the ability of this compound to inhibit CXCL12-induced cell migration.
Materials:
-
HER2-negative breast cancer cells
-
Serum-free medium
-
Complete growth medium
-
Recombinant human CXCL12
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Calcein-AM or crystal violet for cell staining
Procedure:
-
Starve the cells in serum-free medium for 12-24 hours.
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing CXCL12 (e.g., 100 ng/mL) as a chemoattractant. Include a negative control without CXCL12.
-
Resuspend the starved cells in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Pre-treat the cells with various concentrations of this compound for 30-60 minutes at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet, or use a fluorescent dye like Calcein-AM.
-
Count the migrated cells in several random fields under a microscope or quantify fluorescence using a plate reader.
Cell Invasion Assay (Matrigel Transwell Assay)
This protocol is similar to the migration assay but includes a layer of Matrigel to assess the invasive potential of the cells.
Materials:
-
Same as for the Transwell migration assay
-
Matrigel Basement Membrane Matrix
Procedure:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.
-
Follow steps 1-9 of the Cell Migration Assay protocol, seeding the cells on top of the Matrigel layer.
Western Blot Analysis of Downstream Signaling
This protocol is for detecting changes in the phosphorylation of key proteins in the CXCR4 signaling pathway following this compound treatment.
Materials:
-
HER2-negative breast cancer cells
-
Serum-free medium
-
Recombinant human CXCL12
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate the cells with CXCL12 (e.g., 100 ng/mL) for a short period (e.g., 5, 15, 30 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH) and total protein levels.
Conclusion
This compound remains a valuable research tool for investigating the role of the CXCL12/CXCR4 signaling axis in HER2-negative breast cancer. The provided application notes and protocols offer a framework for researchers to explore its mechanism of action and to identify potential therapeutic strategies that target this critical pathway in breast cancer progression and metastasis. While clinical trial results have been mixed, further preclinical investigation is warranted to fully understand the potential of CXCR4 antagonism in specific subtypes of HER2-negative breast cancer and in combination with other therapeutic agents.
References
- 1. CXCR4 antagonists for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U.S. FDA grants Fast Track designation for Polyphor’s innovative immuno-oncology candidate this compound in combination with eribulin as third line therapy for metastatic breast cancer - BioSpace [biospace.com]
- 3. spexisbio.com [spexisbio.com]
- 4. CXCL12 promotes CCR7 ligand–mediated breast cancer cell invasion and migration toward lymphatic vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Polyphor this compound fails in late-stage breast cancer study [clinicaltrialsarena.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics of Balixafortide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Balixafortide (POL6326), a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The provided protocols offer detailed methodologies for key in vitro and analytical experiments to assess the activity and concentration of this compound.
Pharmacokinetics of this compound
This compound is a cyclic peptide consisting of 16 amino acids.[1] It has been evaluated in clinical trials as an intravenously administered agent.[2] The pharmacokinetic profile of this compound has been assessed in healthy volunteers and in patients with metastatic breast cancer.
Summary of Pharmacokinetic Parameters
Pharmacokinetic data from a Phase 1 dose-escalation study in patients with HER2-negative metastatic breast cancer receiving this compound in combination with eribulin (NCT01837095) indicated that pharmacokinetic parameters were assessed.[2][3] While a detailed table of all pharmacokinetic parameters from the final analysis of this study is not publicly available, the study established a recommended Phase 2 dose of 5.5 mg/kg administered on days 1-3 and 8-10 of a 21-day cycle, suggesting a manageable pharmacokinetic profile at this dose.[2][3]
A Phase 1 dose-escalation trial in healthy volunteers for hematopoietic stem cell mobilization provides some insight into the pharmacokinetics of this compound as a single agent.[4]
Table 1: Summary of this compound Pharmacokinetic Characteristics in Healthy Volunteers
| Parameter | Observation | Citation |
| Dose Proportionality | Dose-linear pharmacokinetics were observed. | [4] |
| Cmax | Reached at the end of the infusion. | [4] |
| Clearance | Cleared quickly from the circulation after the end of the infusion. | [4] |
Protocol for Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of this compound, a cyclic peptide, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on established principles for the analysis of similar peptide-based drugs.[5][6][7][8]
Objective: To accurately and precisely quantify the concentration of this compound in human plasma.
Materials:
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (if available) or a structurally similar cyclic peptide
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical column (e.g., C18, suitable for peptide separations)
Procedure:
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:water).
-
Prepare a series of calibration standards by spiking the this compound stock solution into blank human plasma to achieve a concentration range relevant to expected clinical exposures.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Extraction (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma sample (standard, QC, or unknown), add the internal standard.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound and the internal standard with a strong organic solvent (e.g., acetonitrile with formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions would need to be optimized during method development.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Pharmacodynamics of this compound
This compound is a selective antagonist of the CXCR4 receptor, preventing the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[9] This inhibition disrupts the CXCL12/CXCR4 signaling axis, which is involved in tumor proliferation, metastasis, and immune evasion.[10] Furthermore, studies have shown that this compound can function as an inverse agonist for CXCR4, reducing basal signaling activity of the receptor.[1][11]
Signaling Pathway
This compound's mechanism of action is centered on the inhibition of the CXCR4 signaling pathway. Upon binding of CXCL12, CXCR4 activates several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.[4] By blocking CXCL12 binding, this compound inhibits these downstream effects.
Protocol for In Vitro Chemotaxis Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on CXCL12-induced cell migration using a Transwell assay.
Objective: To determine the potency of this compound in inhibiting the chemotactic response of CXCR4-expressing cells towards a CXCL12 gradient.
Materials:
-
CXCR4-expressing cell line (e.g., MDA-MB-231 breast cancer cells, Jurkat T-cells)[12]
-
Recombinant human CXCL12
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium (e.g., RPMI 1640 or DMEM) with 0.5% Bovine Serum Albumin (BSA)
-
Calcein-AM or other suitable cell staining dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture CXCR4-expressing cells to 80-90% confluency.
-
Harvest the cells and resuspend them in serum-free medium containing 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
-
Assay Setup:
-
In the lower chamber of the Transwell plate, add medium containing a predetermined optimal concentration of CXCL12 (chemoattractant). Include a negative control with medium only.
-
In the upper chamber (Transwell insert), add the Calcein-AM labeled cells.
-
To assess the inhibitory effect of this compound, pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C before adding them to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow cell migration.
-
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the Transwell insert with a cotton swab.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each concentration of this compound compared to the control (CXCL12 alone).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Protocol for CXCR4 Receptor Occupancy Assay by Flow Cytometry
This protocol outlines a method to measure the occupancy of CXCR4 by this compound on the surface of cells using flow cytometry.
Objective: To quantify the percentage of CXCR4 receptors bound by this compound.
Materials:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs) from subjects treated with this compound
-
Fluorescently labeled anti-CXCR4 antibody (clone that competes with this compound for binding, e.g., 12G5)
-
Fluorescently labeled isotype control antibody
-
Red blood cell lysis buffer (if using whole blood)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood samples at various time points before and after this compound administration.
-
If using PBMCs, isolate them using density gradient centrifugation.
-
-
Staining:
-
Aliquot 100 µL of whole blood or 1 x 10^6 PBMCs into FACS tubes.
-
Add the fluorescently labeled anti-CXCR4 antibody or the isotype control antibody at a pre-determined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Lysis and Washing (for whole blood):
-
Add red blood cell lysis buffer and incubate as per the manufacturer's instructions.
-
Centrifuge the cells and wash with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the cell population of interest (e.g., lymphocytes, monocytes).
-
Measure the mean fluorescence intensity (MFI) of the anti-CXCR4 antibody staining.
-
Data Analysis:
-
The percentage of receptor occupancy (%RO) can be calculated using the following formula: %RO = [1 - (MFI of post-dose sample / MFI of pre-dose sample)] x 100
Disclaimer: These protocols provide a general framework and may require optimization for specific experimental conditions and reagents. It is recommended to consult relevant literature and perform appropriate validation studies.
References
- 1. Evaluation of assay interference and interpretation of CXCR4 receptor occupancy results in a preclinical study with MEDI3185, a fully human antibody to CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ready-to-Assay™ CXCR4 Chemokine Receptor Frozen Cells | HTS004RTA [merckmillipore.com]
- 3. Ready-to-Assay CXCR4 Chemokine Receptor Frozen Cells [discoverx.com]
- 4. Mobilization of hematopoietic stem cells with the novel CXCR4 antagonist POL6326 (this compound) in healthy volunteers-results of a dose escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of the LC-MS/MS Method and Its Application for Pharmacokinetic Studies for the Simultaneous Estimation of Motixafortide and Filgrastim in rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 7. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Balixafortide FORTRESS Trial Failure: A Technical Support Center
For researchers, scientists, and drug development professionals, understanding the intricacies of clinical trial outcomes is paramount for advancing future therapeutic strategies. This technical support center provides a detailed analysis of the Phase 3 FORTRESS trial for Balixafortide, focusing on the reasons for its failure to meet its primary endpoint.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the failure of the FORTRESS trial?
The FORTRESS trial, a Phase 3, multicenter, randomized, open-label study, failed to meet its co-primary endpoint of improving the Objective Response Rate (ORR) in patients with HER2-negative, locally recurrent or metastatic breast cancer.[1][2][3] The addition of this compound to eribulin did not show a statistically significant improvement in ORR compared to eribulin alone.
Q2: What was the mechanism of action for this compound?
This compound (POL6326) is a potent and highly selective peptide antagonist of the CXCR4 receptor.[4][5][6] The CXCR4/CXCL12 signaling pathway is implicated in tumor growth, survival, angiogenesis, and metastasis.[6][7] By blocking this pathway, this compound was hypothesized to inhibit tumor progression and potentially enhance the efficacy of chemotherapy agents like eribulin.
Q3: Were there any promising results from earlier trials?
Yes, a prior Phase 1b study of this compound in combination with eribulin had shown encouraging anti-tumor activity in patients with HER2-negative metastatic breast cancer, which provided the rationale for the Phase 3 FORTRESS trial.[1][8]
Q4: What were the key secondary endpoints, and did the trial meet them?
A key secondary endpoint was the Clinical Benefit Rate (CBR), which also did not show an improvement with the addition of this compound.[1][3][9] The combination arm had a CBR of 16.7% compared to 19.6% in the eribulin alone arm.[1][3][9] Progression-free survival (PFS) and overall survival (OS) were also not improved in the combination arm.[10]
Q5: Was the safety profile of this compound a concern in the FORTRESS trial?
No, the FORTRESS study confirmed the positive safety and tolerability profile of this compound, which was consistent with the findings from the earlier Phase 1b study.[1][2][9]
Troubleshooting Guide for Related Experiments
Issue: Lack of synergistic effect between a CXCR4 antagonist and chemotherapy in preclinical models.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Dosing or Scheduling:
-
Action: Conduct dose-ranging studies for both the CXCR4 antagonist and the chemotherapeutic agent to identify the optimal therapeutic window. Experiment with different administration schedules (e.g., sequential vs. concurrent) to maximize potential synergy.
-
-
Tumor Microenvironment Resistance:
-
Action: Analyze the tumor microenvironment for the presence of alternative pro-survival signaling pathways that may compensate for CXCR4 inhibition. Consider combination therapies that target these alternative pathways.
-
-
Low CXCR4 Expression in the Model:
-
Action: Confirm CXCR4 expression levels in the selected cell lines or animal models using techniques like flow cytometry, immunohistochemistry, or western blotting. Select models with robust CXCR4 expression for synergy studies.
-
Issue: Difficulty in translating preclinical efficacy to clinical benefit.
Possible Causes & Troubleshooting Steps:
-
Differences in Patient Population:
-
Action: Ensure that the preclinical models accurately reflect the heterogeneity of the patient population in terms of tumor subtypes, prior treatments, and metastatic sites.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Discrepancies:
-
Action: Conduct thorough PK/PD studies in relevant animal models to ensure that the drug exposure and target engagement are comparable to what is expected in humans.
-
-
Unforeseen Toxicity in Combination Therapy:
-
Action: Carefully monitor for any unexpected toxicities in preclinical combination studies that might not be apparent with either agent alone.
-
Quantitative Data Summary
The following tables summarize the key efficacy data from the FORTRESS trial.
Table 1: Objective Response Rate (ORR) in the Third-Line and Later Population
| Treatment Arm | Objective Response Rate (ORR) | p-value |
| This compound + Eribulin | 13.0%[1][2][9] | 1.00[1][2][9] |
| Eribulin Alone | 13.7%[1][2][9] |
Table 2: Clinical Benefit Rate (CBR) in the Third-Line and Later Population
| Treatment Arm | Clinical Benefit Rate (CBR) |
| This compound + Eribulin | 16.7%[1][3][9] |
| Eribulin Alone | 19.6%[1][3][9] |
Experimental Protocols
FORTRESS Phase 3 Trial Methodology
-
Study Design: An international, multicenter, randomized, open-label Phase 3 trial.[1][11]
-
Patient Population: Patients with HER2-negative, locally recurrent or metastatic breast cancer who had received at least two prior chemotherapeutic regimens.[8] A total of 432 patients were randomized.[1]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either this compound in combination with eribulin or eribulin alone.[11]
-
Treatment Regimen:
-
Co-Primary Endpoints: Objective Response Rate (ORR) and Progression-Free Survival (PFS).[1]
-
Key Secondary Endpoint: Clinical Benefit Rate (CBR).[1]
Visualizations
Caption: this compound's mechanism of action in blocking the CXCR4 signaling pathway.
Caption: Simplified workflow of the FORTRESS Phase 3 clinical trial.
Caption: Hypothesized reasons for the failure of the FORTRESS trial.
References
- 1. onclive.com [onclive.com]
- 2. Polyphor this compound fails in late-stage breast cancer study [clinicaltrialsarena.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. biospace.com [biospace.com]
- 7. Facebook [cancer.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Polyphor Provides Update on the Phase III FORTRESS Study of [globenewswire.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. hra.nhs.uk [hra.nhs.uk]
Balixafortide Optimization: A Technical Guide for Researchers
Welcome to the Balixafortide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound (POL6326) in preclinical and experimental settings. Below you will find frequently asked questions, troubleshooting guides for common experimental hurdles, and detailed protocols to enhance the efficacy and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective peptidic antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions by binding to CXCR4 and preventing its interaction with its natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12).[1][3] This blockade disrupts downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[1][4]
Q2: What was the outcome of the key clinical trials involving this compound?
A2: The Phase 3 FORTRESS study, which evaluated this compound in combination with eribulin for HER2-negative metastatic breast cancer, did not meet its co-primary endpoint of improving the objective response rate (ORR) compared to eribulin alone.[5][6] However, a preceding Phase 1 trial showed promising preliminary activity for the combination, and the safety profile in the Phase 3 trial was consistent with previous studies.[6][7] Researchers should be aware of these clinical outcomes when designing preclinical studies.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For in vitro experiments, this compound can typically be dissolved in sterile water or a buffered solution. For animal studies, the formulation will depend on the route of administration. Always refer to the manufacturer's specific instructions on the product data sheet. For long-term storage, it is generally recommended to store the lyophilized powder and reconstituted stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Does this compound have off-target effects?
A4: this compound is reported to be highly selective for CXCR4, with over 1000-fold selectivity compared to a large panel of other receptors, including the related CXCR7.[2] However, as with any pharmacological inhibitor, researchers should include appropriate controls to validate that the observed effects are due to CXCR4 inhibition.
Data Presentation: Efficacy and Dosage
Table 1: Clinical Efficacy of this compound + Eribulin in HER2-Negative Metastatic Breast Cancer
| Endpoint | Phase 1 Trial (Expanded Cohort¹) | Phase 3 FORTRESS Trial (≥3rd Line)[5][8] |
| Treatment Arm | This compound (5.5 mg/kg) + Eribulin | This compound + Eribulin vs. Eribulin Alone |
| Objective Response Rate (ORR) | 38% | 13.0% vs. 13.7% |
| Clinical Benefit Rate (CBR) | 63% | 16.7% vs. 19.6%[9] |
| Median Progression-Free Survival (PFS) | 6.2 months | 3.5 months vs. 4.0 months |
| 12-Month Overall Survival (OS) Rate | 75% | 11.0 months (median) vs. 11.2 months (median) |
| ¹Data from the expanded cohort of the Phase 1 trial (NCT01837095) which received the recommended Phase 2 dose. |
Table 2: Recommended Dosage and In Vitro Concentrations for Preclinical Research
| Application | Cell Line / Model | Recommended Concentration / Dosage | Reference / Notes |
| In Vitro - Chemotaxis | MDA-MB-231 (Breast Cancer) | IC₅₀ < 20 nM | [2] |
| In Vitro - Chemotaxis | Namalwa, Jurkat (Lymphoma/Leukemia) | IC₅₀ < 10 nM | [2] |
| In Vitro - Signaling | Namalwa (Lymphoma) | IC₅₀ < 200 nM (for pERK/pAKT inhibition) | [2] |
| In Vitro - Signaling | Jurkat (T-cell Leukemia) | IC₅₀ < 400 nM (for pERK/pAKT inhibition) | [2] |
| In Vivo - Animal Model | Murine Model (Prostate Cancer) | 20 mg/kg, subcutaneous, twice daily | [10] |
| Clinical Trial Dose | Human (Metastatic Breast Cancer) | 5.5 mg/kg, intravenous infusion | [7][11] |
Troubleshooting Guides
Issue 1: Inconsistent results in cell migration (chemotaxis) assays.
-
Question: We are using a transwell assay to measure the effect of this compound on CXCL12-induced migration, but our results are highly variable. What could be the cause?
-
Answer:
-
CXCR4 Expression Levels: Confirm that your cell line expresses sufficient levels of CXCR4. Expression can vary with passage number and culture conditions. We recommend verifying expression via flow cytometry or Western blot before each experiment.
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells may migrate poorly. Do not use cells from a culture that is more than 80-90% confluent.
-
Serum Starvation: Proper serum starvation is critical. Insufficient starvation can lead to high background migration, while excessive starvation can cause cell death. Optimize the starvation period (typically 4-24 hours) for your specific cell line.
-
CXCL12 Gradient: Ensure a stable and consistent chemoattractant gradient is established. Use high-quality, fresh CXCL12 and confirm its activity. The optimal concentration of CXCL12 should be determined by running a dose-response curve (typically 50-200 ng/mL).
-
This compound Incubation Time: Pre-incubating the cells with this compound before adding them to the upper chamber is crucial. An incubation time of 30-60 minutes at 37°C is generally sufficient to ensure receptor binding.
-
Issue 2: No significant inhibition of downstream signaling (p-AKT, p-ERK) is observed.
-
Question: We treated our cells with this compound but do not see a decrease in AKT or ERK phosphorylation via Western blot after stimulating with CXCL12. Why is this?
-
Answer:
-
Stimulation Time: The phosphorylation of AKT and ERK in response to CXCL12 is often rapid and transient, peaking within 5-15 minutes and declining thereafter. Your lysis time point may be too late. Perform a time-course experiment (e.g., 0, 2, 5, 10, 30 minutes post-stimulation) to identify the peak phosphorylation window for your cell line.
-
Basal Pathway Activation: Your cell line may have constitutively active PI3K/AKT or MAPK pathways due to other mutations (e.g., PTEN loss, RAS mutation). This can mask the effect of CXCR4 inhibition. Ensure your cells are properly serum-starved to reduce basal signaling before stimulation.
-
Antibody Quality: Verify the specificity and sensitivity of your phospho-specific antibodies. Include positive controls (e.g., lysates from cells treated with a known activator like EGF or insulin) and negative controls (lysates from starved cells) to ensure the antibodies are working correctly.[12][13]
-
Drug Concentration: The IC₅₀ for signaling inhibition can be higher than for migration inhibition.[2] Ensure you are using a sufficient concentration of this compound. Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the optimal inhibitory concentration.
-
Issue 3: High cytotoxicity or poor efficacy in animal models.
-
Question: Our in vivo study with this compound is showing unexpected toxicity or a lack of tumor growth inhibition. What should we consider?
-
Answer:
-
Dose and Schedule: The reported effective dose in a murine prostate cancer model was 20 mg/kg administered subcutaneously twice daily.[10] This is significantly different from the intravenous dose used in humans. The optimal dose and schedule can be highly model-dependent. A dose-finding (tolerability) study is recommended before initiating efficacy experiments.
-
Tumor Microenvironment: The efficacy of a CXCR4 antagonist can depend heavily on the tumor microenvironment and the specific role of the CXCL12/CXCR4 axis in your tumor model. Confirm that the tumor cells and relevant stromal cells (e.g., cancer-associated fibroblasts) in your model express CXCR4 and secrete CXCL12, respectively.
-
Combination Therapy: this compound's preclinical and clinical development has focused on its ability to enhance the effects of chemotherapy.[10] Its efficacy as a monotherapy may be limited. Consider combining this compound with a relevant cytotoxic agent used for your cancer type.
-
Pharmacokinetics: The route of administration and vehicle can significantly impact drug exposure. Ensure the formulation is appropriate and stable. Consider performing a pilot pharmacokinetic study to confirm that the drug is reaching the target tissue at sufficient concentrations.
-
Experimental Protocols & Visualizations
This compound's Mechanism of Action
This compound is a competitive antagonist of the CXCR4 receptor. Upon binding of the ligand CXCL12, CXCR4 activates G-protein coupled signaling cascades, primarily through Gαi. This leads to the activation of key pro-survival and pro-migration pathways, including PI3K/AKT/mTOR and Ras/Raf/MEK/ERK. This compound physically blocks CXCL12 binding, thereby preventing the activation of these downstream effectors.[1][7][14]
References
- 1. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. A CXCR4 inhibitor (this compound) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. youtube.com [youtube.com]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Managing Adverse Effects of Balixafortide in Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse effects observed during preclinical and clinical research involving Balixafortide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (formerly POL6326) is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It functions by blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1α (SDF-1α, also known as CXCL12). This signaling axis is crucial for the trafficking and function of immune cells and plays a role in the tumor microenvironment. By inhibiting this pathway, this compound can sensitize tumor cells to chemotherapy.
Q2: What are the most common adverse effects observed with this compound in research subjects?
A2: Based on clinical trial data, the most frequently reported treatment-emergent adverse events of any grade include fatigue, neutropenia, infusion-related reactions, alopecia, constipation, and nausea. Histamine-like infusion reactions are particularly common.
Q3: What are the serious adverse effects associated with this compound?
A3: Serious adverse events reported in clinical studies include febrile neutropenia, sepsis, and pneumonia.
Q4: How are infusion-related reactions to this compound typically managed?
A4: Infusion-related reactions, which often present as histamine-like symptoms, are generally manageable. Standard management involves the administration of antihistamines and slowing the infusion rate.
Q5: Is this compound cytotoxic?
A5: this compound is not considered cytotoxic at clinically relevant doses, which makes it a suitable candidate for combination therapies.
Troubleshooting Guides
Issue 1: Subject is experiencing an infusion-related reaction.
Symptoms: Flushing, rash, pruritus (itching), urticaria (hives), fever, chills, dyspnea (shortness of breath), chest tightness, hypotension.
Immediate Actions:
-
Stop the infusion immediately.
-
Assess the severity of the reaction using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
For mild to moderate (Grade 1-2) reactions, administer antihistamines (e.g., diphenhydramine) and an H2 receptor antagonist (e.g., famotidine).
-
For severe (Grade 3-4) reactions, initiate emergency protocols, which may include the administration of corticosteroids (e.g., hydrocortisone) and epinephrine.
-
Once symptoms resolve, a decision can be made by the principal investigator to restart the infusion at a reduced rate.
Issue 2: Subject develops neutropenia.
Definition: Neutropenia is a significant decrease in the number of neutrophils, a type of white blood cell, which increases the risk of infection. A diagnosis is typically made when the absolute neutrophil count (ANC) falls below a certain threshold.
Monitoring and Management Protocol:
-
Regular Monitoring: Perform complete blood counts (CBC) with differential regularly throughout the study to monitor neutrophil levels.
-
Risk Assessment: Proactively assess the risk of febrile neutropenia based on the experimental protocol and the subject's baseline health.
-
Management of Mild to Moderate Neutropenia: For asymptomatic, mild to moderate neutropenia, close monitoring may be sufficient. Consider dose modification or delay of the next this compound administration as per the study protocol.
-
Management of Severe or Febrile Neutropenia:
-
This is a medical emergency requiring immediate attention.
-
Initiate broad-spectrum antibiotics without delay.
-
Consider the administration of granulocyte colony-stimulating factors (G-CSFs) such as filgrastim or pegfilgrastim to stimulate neutrophil production, as per established guidelines.
-
Data on Adverse Effects
The following table summarizes the incidence of common treatment-emergent adverse events from a Phase 1 clinical trial of this compound in combination with eribulin (NCT01837095).
| Adverse Event | Grade (Any) | Grade 3-4 |
| Fatigue | 79% (44/56) | Not Specified |
| Neutropenia | 57% (32/56) | 38% (9/24 in expanded cohort) |
| Infusion-Related Reactions | 48% (27/56) | Not Specified |
| Alopecia | 46% (26/56) | Not Applicable |
| Constipation | 46% (26/56) | Not Specified |
| Nausea | 45% (25/56) | Not Specified |
| Serious Adverse Events | ||
| Febrile Neutropenia | 9% (5/56) | 9% (5/56) |
| Neutrophil Count Decrease | 4% (2/56) | 4% (2/56) |
| Pneumonia | 4% (2/56) | 4% (2/56) |
| Sepsis | Not specified in overall % | One patient death due to sepsis |
Data compiled from a study with 56 patients unless otherwise noted.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
The diagram below illustrates the signaling pathway of CXCR4 and how this compound acts as an antagonist.
Caption: this compound blocks the binding of SDF-1α to the CXCR4 receptor.
Experimental Workflow for Managing Infusion-Related Reactions
This workflow outlines the decision-making process when an infusion-related reaction is suspected during an experiment.
Caption: A logical workflow for managing infusion-related reactions.
Technical Support Center: Improving the Therapeutic Index of Balixafortide Combinations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Balixafortide combinations.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and highly selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] CXCR4 is a G-protein coupled receptor that, upon binding its ligand CXCL12 (also known as SDF-1), plays a critical role in tumor growth, survival, angiogenesis, metastasis, and the trafficking of both cancer and immune cells.[1][2][3] By blocking the interaction between CXCR4 and CXCL12, this compound can inhibit these pro-tumorigenic processes and potentially mobilize cancer stem cells from their protective bone marrow niche, making them more susceptible to chemotherapy.[3][4]
2. What is the rationale for combining this compound with other anticancer agents?
The primary rationale for combining this compound with other therapies, such as chemotherapy, is to enhance their anti-tumor activity and overcome resistance.[4][5] Preclinical and clinical evidence suggests that CXCR4 antagonists can sensitize tumor cells to chemotherapy.[5][6] For instance, docetaxel has been shown to induce CXCR4 expression, which may contribute to treatment resistance.[4] By inhibiting CXCR4, this compound can potentially synergize with chemotherapeutic agents to improve their efficacy.[4] Furthermore, CXCR4 inhibition may modulate the tumor microenvironment, making it more permissive to anti-tumor immune responses.[5]
3. What were the key findings from the Phase 3 FORTRESS clinical trial of this compound in combination with eribulin?
The Phase 3 FORTRESS study in patients with HER2-negative, locally recurrent or metastatic breast cancer did not meet its co-primary endpoint. The combination of this compound and eribulin did not significantly improve the objective response rate (ORR) compared to eribulin alone.[7][8][9] In the third-line and later treatment setting, the ORR was 13.0% for the combination arm versus 13.7% for the eribulin alone arm.[7] Similarly, there were no significant differences observed in progression-free survival (PFS) or overall survival (OS) between the two arms.[8]
4. What are the most common adverse events associated with this compound combination therapy?
In clinical trials, the most frequently reported adverse events associated with this compound in combination with eribulin included:
Serious adverse events have included febrile neutropenia, pneumonia, and sepsis.[6][11][12]
Troubleshooting Guides
Issue: Suboptimal synergistic effect observed in co-treatment experiments.
-
Possible Cause 1: Inappropriate cell line selection.
-
Possible Cause 2: Incorrect dosing or scheduling.
-
Troubleshooting: Optimize the timing and sequence of drug administration. Pre-treatment with this compound before chemotherapy may be necessary to effectively mobilize cancer cells from their protective microenvironment.[4] Conduct dose-response matrix experiments to identify synergistic, additive, or antagonistic interactions at various concentrations.
-
-
Possible Cause 3: Development of resistance.
-
Troubleshooting: Investigate potential mechanisms of resistance to the combination therapy. This could involve upregulation of alternative signaling pathways.
-
Issue: High incidence of infusion-related reactions in preclinical models.
-
Possible Cause 1: Rapid infusion rate.
-
Possible Cause 2: Anaphylactic response.
-
Troubleshooting: Although most infusion reactions are histamine-like, it is crucial to monitor for signs of a true anaphylactic reaction and have appropriate supportive care measures in place.
-
Quantitative Data Summary
Table 1: Efficacy Data from the Phase 3 FORTRESS Trial (this compound + Eribulin vs. Eribulin Alone) in ≥3rd Line HER2-Negative Metastatic Breast Cancer
| Efficacy Endpoint | This compound + Eribulin | Eribulin Alone |
| Objective Response Rate (ORR) | 13.0% | 13.7% |
| Clinical Benefit Rate (CBR) | 16.7% | 19.6% |
| Median Progression-Free Survival (mPFS) | 3.5 months | 4.0 months |
| Interim Median Overall Survival (mOS) | 11.0 months | 11.2 months |
Data sourced from references[7][8].
Table 2: Common Treatment-Emergent Adverse Events (Any Grade) in the Phase 1b Study of this compound + Eribulin
| Adverse Event | Percentage of Patients |
| Fatigue | 79% |
| Neutropenia | 57% |
| Infusion-related reactions | 48% |
| Alopecia | 46% |
| Constipation | 46% |
| Nausea | 45% |
Data sourced from reference[12].
Experimental Protocols
Protocol 1: In Vitro Chemosensitization Assay
-
Cell Culture: Culture CXCR4-positive cancer cells in appropriate media.
-
Drug Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with a dose range of this compound alone, the chemotherapeutic agent alone, and the combination of both. Include a vehicle-treated control group.
-
Viability Assessment: After a predetermined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to determine the combination index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: In Vivo Murine Model of Metastasis
-
Cell Implantation: Orthotopically implant CXCR4-positive, luciferase-tagged cancer cells into immunocompromised mice. For bone metastasis models, intracardiac or intratibial injections can be performed.[4]
-
Treatment Groups: Once tumors are established (monitored by bioluminescent imaging), randomize mice into the following treatment groups: Vehicle, this compound alone, chemotherapeutic agent alone, and the combination of this compound and the chemotherapeutic agent.
-
Drug Administration: Administer drugs according to a predetermined schedule and route (e.g., intravenous, intraperitoneal, or subcutaneous).
-
Monitoring: Monitor tumor growth and metastatic burden weekly using bioluminescent imaging.[4] Also, monitor animal weight and overall health.
-
Endpoint Analysis: At the end of the study, harvest primary tumors and metastatic tissues for histological and immunohistochemical analysis to assess for proliferation (e.g., Ki67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).[4]
Signaling Pathways and Experimental Workflows
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
References
- 1. The ASCO Post [ascopost.com]
- 2. U.S. FDA grants Fast Track designation for Polyphor’s innovative immuno-oncology candidate this compound in combination with eribulin as third line therapy for metastatic breast cancer - BioSpace [biospace.com]
- 3. Facebook [cancer.gov]
- 4. A CXCR4 inhibitor (this compound) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4 antagonists for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. targetedonc.com [targetedonc.com]
- 10. targetedonc.com [targetedonc.com]
- 11. spexisbio.com [spexisbio.com]
- 12. This compound plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Balixafortide
This guide is intended for researchers, scientists, and drug development professionals working with Balixafortide, a potent and selective CXCR4 antagonist. It provides troubleshooting advice and standardized protocols to investigate unexpected experimental results and characterize the selectivity profile of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective peptidic antagonist of the CXC chemokine receptor 4 (CXCR4).[1][2] It functions by binding to CXCR4, which prevents the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[3][4] This blockade inhibits downstream signaling pathways involved in cell migration, proliferation, and survival, which are crucial in various pathological conditions, including cancer.[4][5]
Q2: How selective is this compound for its primary target, CXCR4?
Published data indicates that this compound has a high selectivity for CXCR4. A study demonstrated a selectivity window of over 1000-fold for CXCR4 when tested against a panel of other receptors, including the related chemokine receptor CXCR7.[1] Its favorable selectivity profile is a key characteristic that distinguishes it from other CXCR4 antagonists.[1]
Q3: Why is it important to investigate potential off-target effects?
Investigating off-target effects is critical for several reasons. Unidentified interactions can lead to misinterpretation of experimental data, unexpected toxicity, or adverse side effects in clinical settings.[6] For a highly selective compound like this compound, confirming that an observed biological effect is indeed mediated by CXCR4 is essential for validating its mechanism of action in a given experimental model. Conversely, discovering a novel off-target effect could open new avenues for therapeutic applications.[7]
Q4: What general strategies can be used to identify off-target effects of a GPCR ligand like this compound?
Common strategies include:
-
Broad Receptor Screening: Testing the compound against a large panel of receptors (e.g., a GPCRome screen) using binding or functional assays to identify potential interactions.[6][8]
-
Orthogonal Approaches: Using a structurally unrelated CXCR4 antagonist to see if it replicates the same biological effect. If it doesn't, the effect might be an off-target property of this compound.[9]
-
Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to eliminate CXCR4 expression in a cell model. If this compound still produces the effect in the absence of its target, the effect is unequivocally off-target.
-
Phenotypic Screening: Employing high-content imaging or other cell-based assays to screen for unexpected cellular phenotypes induced by the compound.
Troubleshooting Experimental Results
This section addresses specific issues that may arise during experiments with this compound.
Q: My dose-response curve with this compound is biphasic or non-monotonous. What could this indicate?
A: A non-monotonous dose-response curve can suggest several possibilities:
-
Off-Target Engagement: At higher concentrations, this compound may be engaging a secondary, lower-affinity target that elicits an opposing or distinct biological effect.
-
Cytotoxicity: At high concentrations, the compound may induce cytotoxicity, leading to a drop-off in the measured response. This can be confirmed with a simple cell viability assay (e.g., MTT or Trypan Blue exclusion) run in parallel.
-
Complex On-Target Biology: The CXCR4 signaling pathway itself can be complex. In some systems, partial antagonism or biased signaling could theoretically produce complex dose-response relationships.
Troubleshooting Steps:
-
Perform a cell viability assay across the same concentration range.
-
Consult literature for known secondary targets of peptidic CXCR4 antagonists.
-
Use a structurally different CXCR4 antagonist (e.g., AMD3100/Plerixafor) to see if it produces a similar biphasic curve. If not, an off-target effect of this compound is likely.
Q: I'm observing a biological effect in a cell line that reportedly does not express CXCR4. How can I troubleshoot this?
A: This is a strong indication of a potential off-target effect or an incorrect assumption about the cell line.
Troubleshooting Steps:
-
Verify CXCR4 Expression: First, you must rigorously confirm the absence of CXCR4 in your specific cell line clone and culture conditions. Do not rely solely on published data. Use multiple methods like qPCR for mRNA, and Western Blot or Flow Cytometry for protein expression (see Protocol 1).
-
Confirm Compound Identity and Purity: Ensure the compound is indeed this compound and is free of impurities that could be biologically active.
-
Perform Off-Target Screening: If CXCR4 is confirmed to be absent, the observed effect is by definition off-target. The next logical step is to use a broad screening panel to identify the responsible molecular target.
Q: How can I design an experiment to definitively distinguish between on-target (CXCR4-mediated) and potential off-target effects?
A: The gold standard is a target knockdown or knockout experiment.
Experimental Design (Orthogonal Approach):
-
Select two cell lines: One that expresses CXCR4 (positive control) and one where CXCR4 has been knocked down using siRNA (see Protocol 2).
-
Treat both cell lines with a dose range of this compound.
-
Measure the biological response of interest (e.g., inhibition of migration, change in gene expression).
Expected Outcomes:
-
On-Target Effect: The biological response will be observed in the CXCR4-expressing cells but will be significantly blunted or completely absent in the CXCR4-knockdown cells.
-
Off-Target Effect: The biological response will be observed in both the CXCR4-expressing and the CXCR4-knockdown cells, indicating the effect is independent of the primary target.
Data Presentation: Selectivity Profile
Presenting quantitative data on a compound's selectivity is crucial. The table below serves as an example of how to present the results from a hypothetical receptor screening panel for this compound. Data should show potency (IC50 or Ki) at the primary target versus other related or common off-targets.
Table 1: Example Selectivity Profile of this compound
| Target Receptor | Assay Type | Ligand/Agonist Used | This compound IC50 (nM) | Selectivity Fold (vs. CXCR4) |
|---|---|---|---|---|
| CXCR4 | Ca2+ Flux | CXCL12 | 0.8 | - |
| CXCR7 (ACKR3) | β-Arrestin Recruitment | CXCL12 | >1000 | >1250x |
| CXCR3 | Ca2+ Flux | CXCL10 | >1000 | >1250x |
| CCR5 | Ca2+ Flux | CCL5 | >1000 | >1250x |
| hERG Channel | Patch Clamp | - | >10,000 | >12,500x |
| CYP3A4 | Enzyme Inhibition | - | >10,000 | >12,500x |
Note: This table contains illustrative data based on published descriptions of high selectivity.[1] Actual values should be determined experimentally.
Key Experimental Protocols
Protocol 1: Confirmation of CXCR4 Expression by Flow Cytometry
-
Cell Preparation: Harvest 1-2 x 10^6 cells and wash with ice-cold FACS buffer (PBS + 2% FBS).
-
Antibody Incubation: Resuspend cells in 100 µL of FACS buffer and add a saturating concentration of a fluorescently-conjugated anti-CXCR4 antibody (e.g., clone 12G5). Incubate for 30-45 minutes at 4°C in the dark.
-
Isotype Control: In a separate tube, incubate an equal number of cells with a matched fluorescently-conjugated isotype control antibody.
-
Washing: Wash cells twice with 1 mL of ice-cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Analyze on a flow cytometer, comparing the fluorescence intensity of the CXCR4-stained cells to the isotype control.
Protocol 2: Differentiating On- vs. Off-Target Effects using siRNA
-
siRNA Transfection: Plate cells to be 50-60% confluent on the day of transfection. Transfect one group of cells with siRNA targeting CXCR4 and a control group with a non-targeting (scrambled) siRNA using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Allow cells to incubate for 48-72 hours post-transfection to ensure efficient knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells from both the CXCR4-siRNA and control-siRNA groups. Verify the reduction in CXCR4 protein levels using Western Blot or Flow Cytometry (Protocol 1).
-
Functional Assay: Re-plate the remaining transfected cells for your primary biological assay.
-
Treatment: Treat both CXCR4-knockdown and control cells with this compound at the desired concentrations.
-
Analysis: Measure the biological endpoint. A loss of response in the CXCR4-siRNA treated group confirms the effect is on-target.
Visualizations: Workflows and Pathways
Caption: On-target vs. hypothetical off-target signaling pathways for this compound.
Caption: Troubleshooting workflow for an unexpected experimental result.
Caption: Logical workflow for characterizing a biological effect of this compound.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Facebook [cancer.gov]
- 4. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 5. A CXCR4 inhibitor (this compound) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. Biased antagonism of CXCR4 avoids antagonist tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Balixafortide's Anti-Tumor Activity
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing Balixafortide (POL6326), a potent and selective CXCR4 antagonist. The following troubleshooting guides, FAQs, and experimental protocols address common questions and challenges encountered during pre-clinical and clinical research aimed at enhancing its anti-tumor efficacy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions by binding to CXCR4 and preventing its interaction with its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[3][4] This disruption of the CXCR4/CXCL12 signaling axis interferes with key pathways involved in tumor growth, survival, angiogenesis, and metastasis.[1][5][6]
Q2: Is this compound expected to be directly cytotoxic to cancer cells in a standard in vitro proliferation assay?
A2: No, this is not the primary expectation. This compound is generally not cytotoxic at clinically relevant concentrations and its main anti-tumor strategy is not direct cell killing.[7][8] Preclinical studies have shown it has no direct cytotoxic activity on CXCR4-positive breast cancer cell lines.[8] Its strength lies in its ability to modulate the tumor microenvironment and sensitize cancer cells to other cytotoxic agents.[2][9][10]
Q3: What is the principal strategy for enhancing this compound's anti-tumor effect?
A3: The most documented strategy is combination therapy. By disrupting the protective tumor microenvironment and mobilizing cancer cells, this compound can sensitize them to the effects of conventional cytotoxic chemotherapy.[2][8][9][10][11] This synergistic effect has been explored with agents like eribulin in breast cancer and docetaxel in prostate cancer models.[12][13] Other potential strategies include combining it with anti-angiogenic therapies or immunotherapies to leverage its impact on the tumor microenvironment.[6][14]
Q4: The Phase 3 FORTRESS trial of this compound plus eribulin in metastatic breast cancer did not meet its primary endpoint. What are the implications for my research?
A4: The FORTRESS trial did not show a statistically significant improvement in the objective response rate (ORR) for the combination compared to eribulin alone in the third-line setting.[15] While this was a significant setback, it highlights the complexities of translating preclinical findings. For researchers, this suggests several avenues for investigation:
-
Patient Selection: High CXCR4 expression is a known negative prognostic factor but may also be a key biomarker for identifying patients most likely to respond.[1][5]
-
Combination Strategy: Exploring combinations with different classes of drugs beyond microtubule inhibitors like eribulin may be fruitful.
-
Dosing and Scheduling: The timing of this compound administration relative to the cytotoxic agent may be critical for maximally disrupting the protective niche and exposing tumor cells.[8]
-
Alternative Indications: The therapeutic potential in other indications, such as hematologic malignancies or other solid tumors, remains an active area of assessment.[7]
Q5: What are the key downstream signaling pathways I should monitor to confirm this compound's activity in vitro?
A5: Upon CXCL12 binding, CXCR4 activates several downstream pathways. To confirm this compound's antagonistic activity, you should assess the inhibition of these pathways. Key readouts include the blockade of CXCL12-induced β-arrestin recruitment, intracellular calcium flux, and the phosphorylation of ERK and AKT (pERK/pAKT).[16] this compound has been shown to potently inhibit pERK/pAKT signaling in lymphoma cell lines.[16]
Section 2: Troubleshooting Guides
Issue 1: Suboptimal or no effect observed in in vitro monotherapy experiments.
-
Question: My cell proliferation/viability assays (e.g., MTT, CellTiter-Glo) show no significant effect of this compound alone. Is my experiment failing?
-
Answer & Troubleshooting Steps:
-
Confirm Expectation: This result is often expected. This compound's mechanism is not primarily cytotoxic.[7][8]
-
Switch Assay Type: Your primary in vitro assays should focus on this compound's known mechanisms. Use a chemotaxis/migration assay (e.g., Boyden chamber) to measure the inhibition of CXCL12-induced cell migration. This compound has a reported IC50 of <20 nM for inhibiting the migration of MDA-MB-231 breast cancer cells.[16]
-
Implement Combination Studies: Design experiments to test synergy. Pre-treat cancer cells with this compound before adding a cytotoxic agent to see if it enhances cell death compared to the cytotoxic agent alone.
-
Verify CXCR4 Expression: Confirm that your cell line of choice expresses sufficient levels of surface CXCR4 using flow cytometry or Western blot. Responsiveness to CXCR4 inhibitors is correlated with the level of CXCR4 protein expression.[17]
-
Issue 2: Inconsistent results in in vivo combination therapy studies.
-
Question: I am combining this compound with a chemotherapeutic agent in a murine xenograft model, but the tumor growth inhibition is highly variable and not significantly better than chemotherapy alone. What can I do?
-
Answer & Troubleshooting Steps:
-
Optimize Dosing Schedule: The timing of drug administration is critical. A "framing dosing strategy," where this compound is administered prior to the chemotherapeutic agent, may be more effective.[8] This is hypothesized to mobilize cancer cells from their protective niche, making them more vulnerable to the subsequent chemotherapy.[8][18]
-
Evaluate the Model: Ensure your animal model is appropriate. For metastasis studies, models involving intracardiac or tibial injection may be more relevant for studying the disruption of the bone marrow niche than subcutaneous xenografts.[8][13]
-
Confirm Target Engagement: If possible, perform pharmacodynamic studies. Analyze harvested tumors or blood samples to confirm that this compound is modulating its target, for example, by measuring the mobilization of hematopoietic stem cells or changes in immune cell infiltration.
-
Assess Anti-Angiogenic Effects: In some models, this compound may exert anti-angiogenic effects.[14] Consider analyzing microvessel density (e.g., via CD34 staining) in your tumor samples to see if this is a relevant mechanism in your model.[13]
-
Section 3: Key Experimental Protocols
Protocol 3.1: In Vitro Chemotaxis Assay (Boyden Chamber)
This protocol assesses this compound's ability to inhibit the migration of cancer cells toward a CXCL12 gradient.
-
Cell Preparation: Culture CXCR4-positive cancer cells (e.g., MDA-MB-231) to ~80% confluency. Harvest and resuspend cells in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubation: Aliquot cells and treat with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add serum-free media containing CXCL12 (e.g., 100 ng/mL) to the lower wells of a Boyden chamber apparatus.
-
Add media without CXCL12 to negative control wells.
-
Place the microporous membrane (e.g., 8 µm pores) over the lower wells.
-
Seed 100 µL of the pre-incubated cell suspension into the upper chamber (the insert).
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 4-24 hours, depending on the cell type's migratory capacity.
-
Quantification:
-
Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with Diff-Quik or crystal violet).
-
Elute the stain and measure absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
-
Analysis: Calculate the percentage inhibition of migration for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 3.2: Murine Model of Prostate Cancer Bone Metastasis - Combination Therapy
This protocol is adapted from studies showing synergy between this compound and docetaxel.[13][18]
-
Cell Line: Use a luciferase-labeled prostate cancer cell line, such as PC-3-luc.
-
Tumor Implantation: Anesthetize immunodeficient mice (e.g., SCID mice) and inject PC-3-luc cells directly into the tibia to establish bone metastases.
-
Treatment Groups (n=10-15 mice/group):
-
Group 1: Vehicle control (e.g., saline, s.c. and i.p.).
-
Group 2: Docetaxel alone (e.g., 5 mg/kg, weekly, i.p.).
-
Group 3: this compound alone (e.g., 20 mg/kg, twice daily, s.c.).
-
Group 4: Combination therapy (this compound + Docetaxel at the same doses and schedules).
-
-
Dosing Schedule: Begin treatment when tumors are established (e.g., Day 7 post-injection). Administer this compound daily and docetaxel weekly for the duration of the study (e.g., 29 days).
-
Monitoring Tumor Burden: Monitor tumor growth weekly using bioluminescent imaging (BLI). Quantify the photon flux for each animal.
-
Endpoint Analysis: At the end of the study, collect blood for serum marker analysis (e.g., TRAcP).[13] Harvest tibiae for radiography to assess osteolytic lesions and for immunohistochemistry (IHC) to analyze proliferation (Ki67), apoptosis (cleaved caspase-3), and microvessel density (CD34).[13]
-
Analysis: Compare tumor burden (BLI signal), osteolytic lesion area, and IHC markers between the treatment groups.
Section 4: Quantitative Data Summary
Table 1: Summary of this compound In Vitro Efficacy Data
| Assay Type | Cell Line / System | Readout | IC50 | Reference |
| Receptor Binding | CXCR4-expressing cells | Ligand Displacement | < 10 nM | [16] |
| Signal Transduction | CXCR4-expressing cells | β-arrestin Recruitment | < 10 nM | [16] |
| Signal Transduction | CXCR4-expressing cells | Calcium Flux | < 10 nM | [16] |
| Chemotaxis | MDA-MB-231 (Breast Cancer) | Cell Migration | < 20 nM | [16] |
| Chemotaxis | Namalwa, Jurkat (Lymphoma) | Cell Migration | < 10 nM | [16] |
| Downstream Signaling | Namalwa (Lymphoma) | pERK / pAKT Inhibition | < 200 nM | [16] |
| Downstream Signaling | Jurkat (T-cell Leukemia) | pERK / pAKT Inhibition | < 400 nM | [16] |
Table 2: Clinical Trial Efficacy Data for this compound + Eribulin in HER2-Negative Metastatic Breast Cancer
| Trial / Cohort | Line of Therapy | N | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median PFS (months) | Median OS (months) | Reference |
| Phase 1 (NCT01837095) | 2nd line or later | 54 | 29.6% | 44% | 6.2 | 16.8 | [15] |
| Phase 1 (Expanded Cohort) | 2nd line or later | 25 | 38% | 63% | - | - | [6] |
| Phase 3 FORTRESS (NCT03786094) | 3rd line | 165 | 13.0% (Combo) | - | - | - | [15] |
| Phase 3 FORTRESS (Control) | 3rd line | 165 | 13.7% (Eribulin alone) | - | - | - | [15] |
Note: CBR is defined as complete response + partial response + stable disease for ≥6 months. The Phase 3 trial did not meet its primary endpoint of improving ORR.
Section 5: Visual Guides & Workflows
Caption 5.1: this compound competitively blocks the CXCL12/CXCR4 axis.
Caption 5.2: A logical workflow for a preclinical in vivo combination study.
Caption 5.3: A decision tree for troubleshooting unexpected in vitro results.
References
- 1. The ASCO Post [ascopost.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Facebook [cancer.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. U.S. FDA grants Fast Track designation for Polyphor’s innovative immuno-oncology candidate this compound in combination with eribulin as third line therapy for metastatic breast cancer - BioSpace [biospace.com]
- 6. CXCR4 antagonists for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spexisbio.com [spexisbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Intricate Role of CXCR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. What are CXCR4 antagonists and how do they work? [synapse.patsnap.com]
- 12. This compound plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A CXCR4 inhibitor (this compound) enhances docetaxel-mediated antitumor activity in a murine model of prostate cancer bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. onclive.com [onclive.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. CXCR4 inhibition synergizes with cytotoxic chemotherapy in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A CXCR4 inhibitor (this compound) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Balixafortide stability and solubility in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Balixafortide in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as POL6326) is a potent and selective cyclic peptide antagonist of the CXC chemokine receptor 4 (CXCR4).[1][2] Its mechanism of action involves blocking the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), to the CXCR4 receptor.[1] This inhibition disrupts downstream signaling pathways, such as pERK and pAKT, which are involved in cell proliferation, survival, and trafficking.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, lyophilized this compound powder should be stored at -20°C, protected from light and moisture.[4] Under these conditions, it is stable for at least one year.[4] Once reconstituted in a solvent, it is recommended to aliquot the stock solution and store it at -80°C for up to a year or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[5]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in both water and Dimethyl Sulfoxide (DMSO).[1][5] One supplier specifies a solubility of 100 mg/mL in water.[5]
Q4: Is this compound stable in solution?
A4: While specific data on its stability in various buffers is limited, one source indicates that stock solutions in a suitable solvent can be stored at -80°C for up to a year and at -20°C for one month.[5] As a peptide containing cysteine, it may be prone to oxidation in solution, especially at a neutral or alkaline pH. It is advisable to use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | - Incorrect solvent selection.- Insufficient mixing. | - Use water or DMSO as the primary solvent.[1][5]- If using an aqueous buffer, ensure the pH is slightly acidic, as this can improve the solubility of peptides with basic residues.- Briefly vortex or sonicate the solution to aid dissolution. |
| Precipitation observed after diluting stock solution in aqueous buffer | - The final concentration exceeds the solubility limit in the aqueous buffer.- The pH of the buffer is not optimal for solubility. | - Perform a pilot solubility test with a small amount of the stock solution in your experimental buffer.- Decrease the final concentration of this compound in the assay.- Consider preparing the final dilution in a buffer containing a low percentage of an organic solvent like DMSO, if compatible with your experimental system. |
| Inconsistent or lower-than-expected activity in vitro | - Degradation of this compound in the stock solution.- Adsorption of the peptide to plasticware.- Oxidation of the peptide. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2][5]- Use low-protein-binding tubes and pipette tips.- For sensitive experiments, consider preparing fresh solutions on the day of use.- If using aqueous buffers for extended incubations, consider working at a slightly acidic pH (around 6.0-6.5) to minimize potential oxidation. |
| Variability between experimental replicates | - Inaccurate pipetting of viscous stock solutions (e.g., high concentration in DMSO).- Incomplete mixing of the final solution. | - Ensure proper calibration of pipettes.- When pipetting DMSO stock solutions, do so slowly and ensure all of the liquid is dispensed.- Thoroughly mix all solutions after adding this compound. |
Data Summary
This compound Solubility
| Solvent | Solubility | Source |
| Water | 100 mg/mL | [5] |
| DMSO | Soluble | [1][5] |
This compound Storage and Stability
| Form | Storage Temperature | Duration | Source |
| Lyophilized Powder | -20°C | ≥ 1 year | [4] |
| Stock Solution | -80°C | Up to 1 year | [5] |
| Stock Solution | -20°C | Up to 1 month | [2][5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of sterile water or DMSO to the vial to achieve the target concentration (e.g., for a 10 mM stock solution in DMSO).
-
Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into low-protein-binding microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: In Vitro Solubility Assessment
-
Preparation: Prepare a saturated solution of this compound in the test buffer (e.g., PBS, cell culture medium) by adding an excess amount of the compound to a known volume of the buffer.
-
Equilibration: Incubate the solution at the desired experimental temperature for a set period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.
-
Separation: Centrifuge the solution to pellet any undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Visualizations
This compound-Inhibited CXCR4 Signaling Pathway
Caption: this compound inhibits SDF-1-mediated CXCR4 signaling pathways.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow for troubleshooting this compound solubility.
References
Navigating the Challenges of CXCR4-Targeted Therapy: Lessons from the Balixafortide Clinical Development Program
For Immediate Release
[City, State] – November 6, 2025 – The clinical development of balixafortide, a potent and selective CXCR4 antagonist, has provided the scientific community with critical insights into the complexities of targeting the CXCL12/CXCR4 signaling axis in cancer therapy. Despite promising early-phase results, the Phase 3 FORTRESS trial of this compound in combination with eribulin for patients with HER2-negative metastatic breast cancer did not meet its primary endpoint, leading to the discontinuation of the program for this indication. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the lessons learned from the this compound program, including troubleshooting guides, FAQs, detailed experimental protocols, and a comparative analysis of the clinical trial data.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that researchers might encounter when studying CXCR4 antagonists like this compound.
Q1: Why did the promising results from the Phase 1b trial of this compound not translate to the Phase 3 FORTRESS trial?
A1: This is a critical question in oncology drug development. While a definitive post-hoc analysis has not been published, several factors could explain the discrepancy between the Phase 1b and Phase 3 outcomes:
-
Patient Heterogeneity: Phase 1b trials often enroll a more homogeneous and potentially more responsive patient population compared to the broader, more diverse population in a Phase 3 trial. The FORTRESS study enrolled 432 patients across multiple international sites, which could have introduced variability in patient characteristics and prior treatments that may have influenced the outcome.[1]
-
Evolving Standard of Care: The treatment landscape for metastatic breast cancer is continually evolving. Differences in prior therapies received by patients in the Phase 3 trial compared to the Phase 1b study could have impacted their response to the this compound-eribulin combination.
-
Biomarker Strategy: While the Phase 1b trial had some requirements for CXCR4 expression, the role of CXCR4 as a predictive biomarker for this compound efficacy might be more complex than initially understood. The level of CXCR4 expression and its interplay with other signaling pathways could be crucial for determining patient response.
-
Statistical Power and Trial Design: The co-primary endpoints of the FORTRESS trial were objective response rate (ORR) and progression-free survival (PFS).[1] It's possible that while a signal of efficacy was observed in the smaller Phase 1b study, the effect size was not large enough to be statistically significant in the larger Phase 3 trial.
Q2: We are observing high toxicity with a CXCR4 inhibitor and chemotherapy combination in our preclinical models. What could be the issue and how can we troubleshoot it?
A2: The combination of a CXCR4 inhibitor with chemotherapy can potentiate toxicity. Here are some troubleshooting steps:
-
Dosing and Scheduling: The timing of administration of the CXCR4 inhibitor and the chemotherapeutic agent is critical. In the this compound trials, eribulin was administered on days 2 and 9 of a 21-day cycle, while this compound was given on days 1-3 and 8-10.[2] This schedule was designed to maximize the potential synergistic effects while managing toxicity. Experiment with different dosing schedules in your models.
-
Toxicity Monitoring: Closely monitor for hematological toxicities such as neutropenia, which was a common adverse event in the this compound trials.[2] Consider the use of supportive care measures like G-CSF in your preclinical models if severe neutropenia is observed, but be aware that this was an exclusion criterion in the FORTRESS trial.[1]
-
Mechanism of Toxicity: Investigate the underlying mechanism of the observed toxicity. Is it an on-target effect of CXCR4 inhibition in hematopoietic stem and progenitor cells, or an off-target effect? This can be explored through in vitro assays and by examining the specific organ systems affected in your animal models.
Q3: How should we approach patient/model selection for studies involving CXCR4 antagonists?
A3: The expression of CXCR4 is a key consideration. High CXCR4 expression has been associated with more aggressive, metastatic disease and a poor prognosis in breast cancer.[3]
-
CXCR4 Expression Analysis: Robust and validated methods for assessing CXCR4 expression are crucial. Immunohistochemistry (IHC) is a common method, but it's important to use a validated antibody and a standardized scoring system. The specific localization of CXCR4 (membrane, cytoplasm, or nucleus) may also be important.
-
Tumor Microenvironment: Consider the broader tumor microenvironment. The CXCL12/CXCR4 axis plays a role in the recruitment of immune cells and the interaction of cancer cells with stromal cells. Models that accurately recapitulate the human tumor microenvironment may be more predictive of clinical outcomes.
-
Resistance Mechanisms: Be aware of potential resistance mechanisms to CXCR4 inhibitors. This could include upregulation of alternative signaling pathways or changes in the tumor microenvironment.
Comparative Analysis of Clinical Trial Data
The following table summarizes the key efficacy data from the Phase 1b and Phase 3 clinical trials of this compound in combination with eribulin in patients with HER2-negative metastatic breast cancer.
| Efficacy Endpoint | Phase 1b Trial (Expanded Cohort) | Phase 3 FORTRESS Trial (Third-line and later population) |
| Objective Response Rate (ORR) | 37.5%[1] | 13.0%[1] |
| Clinical Benefit Rate (CBR) | Not explicitly reported in the same format | 16.7%[1] |
| Median Progression-Free Survival (PFS) | 6.2 months[1] | Not reported as the trial was stopped early for futility |
| Median Overall Survival (OS) | 18.0 months[1] | Not reported as the trial was stopped early for futility |
Experimental Protocols
This section provides a detailed methodology for a key experiment relevant to the this compound clinical development program.
Protocol: Immunohistochemical (IHC) Staining for CXCR4 in Formalin-Fixed Paraffin-Embedded (FFPE) Breast Cancer Tissue
Objective: To detect the expression and localization of the CXCR4 protein in FFPE breast cancer tissue sections.
Materials:
-
FFPE breast cancer tissue sections (4-5 µm thick) on positively charged slides
-
Xylene or a xylene substitute for deparaffinization
-
Graded ethanol series (100%, 95%, 70%) for rehydration
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Primary antibody: Rabbit anti-human CXCR4 monoclonal antibody (specific clone and dilution to be optimized)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
-
Phosphate Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Humidified chamber
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 1 x 3 minutes.
-
Immerse slides in 70% ethanol for 1 x 3 minutes.
-
Rinse slides in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval solution to 95-100°C.
-
Immerse slides in the pre-heated solution and incubate for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides in PBS for 2 x 5 minutes.
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary CXCR4 antibody to its optimal concentration in the blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS for 3 x 5 minutes.
-
Incubate slides with the HRP-conjugated secondary antibody for 1-2 hours at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides in PBS for 3 x 5 minutes.
-
Prepare the DAB solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (monitor under a microscope).
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
Dehydrate the slides through a graded ethanol series and xylene.
-
Mount a coverslip using a permanent mounting medium.
-
Controls:
-
Positive Control: A breast cancer tissue section known to express high levels of CXCR4.
-
Negative Control: A breast cancer tissue section incubated with blocking buffer instead of the primary antibody.
Visualizations
CXCR4 Signaling Pathway
Caption: The CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Proposed Synergistic Mechanism of this compound and Eribulin
Caption: Proposed synergistic mechanism of this compound and eribulin in breast cancer.
Experimental Workflow for Investigating Resistance to CXCR4 Inhibitors
Caption: A workflow for investigating and overcoming resistance to CXCR4 inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. This compound plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyphor announces enrollment of first patient in FORTRESS Phase III clinical trial for this compound in combination with eribulin in patients with metastatic breast cancer - BioSpace [biospace.com]
Validation & Comparative
Balixafortide Plus Eribulin Versus Eribulin Monotherapy: A Comparative Efficacy and Experimental Analysis in HER2-Negative Breast Cancer
A comprehensive review of the clinical and preclinical evidence assessing the combination of the CXCR4 antagonist balixafortide with the chemotherapeutic agent eribulin for the treatment of HER2-negative metastatic breast cancer reveals a lack of synergistic efficacy in the pivotal Phase III FORTRESS trial, despite a plausible preclinical rationale. This guide provides a detailed comparison of the combination therapy versus eribulin alone, presenting key data from clinical trials and the methodologies of the supporting preclinical and clinical research for an audience of researchers, scientists, and drug development professionals.
Introduction to this compound and Eribulin
This compound is a potent and selective antagonist of the C-X-C chemokine receptor 4 (CXCR4). The CXCR4/CXCL12 signaling axis is implicated in tumor progression, metastasis, and the creation of a protective tumor microenvironment. By blocking this pathway, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of chemotherapy.
Eribulin mesylate , a synthetic analog of a natural marine product, is a microtubule inhibitor. Its primary mechanism of action involves the inhibition of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.
The combination of these two agents was predicated on the hypothesis that this compound's disruption of the protective tumor microenvironment would enhance the efficacy of eribulin's cytotoxic activity.
Clinical Efficacy: The FORTRESS Phase III Trial
The definitive evidence for the clinical efficacy of this compound in combination with eribulin comes from the international, multicenter, open-label, randomized Phase III FORTRESS trial (NCT03786094). This study evaluated the efficacy and safety of this compound plus eribulin versus eribulin monotherapy in patients with HER2-negative, locally recurrent or metastatic breast cancer who had received at least two prior chemotherapy regimens.
The trial ultimately failed to meet its primary endpoints, demonstrating no significant improvement in key efficacy outcomes for the combination therapy compared to eribulin alone.
Efficacy Data from the FORTRESS Trial
The following tables summarize the key efficacy findings from the FORTRESS trial.
| Efficacy Endpoint | This compound + Eribulin (n=162) | Eribulin Alone (n=168) | p-value |
| Objective Response Rate (ORR) | 13.0% | 13.7% | 1.00 |
| Clinical Benefit Rate (CBR) | 16.7% | 19.6% | - |
| Median Progression-Free Survival (mPFS) | 3.5 months | 4.0 months | - |
| Median Overall Survival (mOS) (interim) | 11.0 months | 11.2 months | - |
| Data presented for the ≥3rd line patient population. |
Safety and Tolerability from the FORTRESS Trial
| Adverse Event Category | This compound + Eribulin | Eribulin Alone |
| Serious Treatment-Emergent Adverse Events (STEAEs) | 28% | 26.5% |
| Treatment-Emergent Adverse Events (TEAEs) Leading to Death | 6.9% | 6.4% |
| TEAEs ≥Grade 3 | 68.3% | 64.2% |
| Infusion-Related Reactions | 43.6% | - |
The safety profile of the combination was generally comparable to eribulin monotherapy, with the notable exception of infusion-related reactions associated with this compound.
Experimental Protocols
FORTRESS Phase III Trial Protocol (NCT03786094)
Study Design: An international, multicenter, randomized, open-label, active-controlled, parallel-group Phase III trial.
Patient Population: Patients with HER2-negative, locally recurrent or metastatic breast cancer who had received 1-4 prior chemotherapy regimens for advanced disease. Patients with hormone receptor-positive disease must have received at least one line of endocrine therapy.
Randomization and Treatment: Patients were randomized 1:1 to receive either:
-
Combination Arm: this compound (5.5 mg/kg) administered intravenously on days 1-3 and 8-10 of a 21-day cycle, plus Eribulin (1.4 mg/m²) administered intravenously on days 2 and 9 of a 21-day cycle.
-
Monotherapy Arm: Eribulin (1.4 mg/m²) administered intravenously on days 2 and 9 of a 21-day cycle.
Primary Endpoints:
-
Objective Response Rate (ORR) in the ≥3rd line population.
-
Progression-Free Survival (PFS) in the overall population and in the ≥3rd line population.
Secondary Endpoints:
-
Overall Survival (OS).
-
Clinical Benefit Rate (CBR).
-
Safety and tolerability.
Tumor Assessment: Tumor response was evaluated every 6 weeks for the first year and every 12 weeks thereafter, according to RECIST v1.1 criteria.
Preclinical In Vivo Synergy Studies (with this compound Analogue POL5551)
While specific preclinical studies with this compound are not extensively published, a key study investigated the in vivo efficacy of a potent this compound analogue, POL5551, in combination with eribulin in a triple-negative breast cancer (TNBC) model.
Cell Lines: Human (MDA-MB-231) and murine (4T1) triple-negative breast cancer cell lines were used.
Animal Model: Female athymic nude mice or BALB/c mice were used for orthotopic and experimental metastasis models.
Orthotopic Tumor Model:
-
MDA-MB-231 or 4T1 cells were implanted into the mammary fat pad of the mice.
-
Tumor growth was monitored by caliper measurements.
-
Treatment was initiated when tumors reached a specified volume.
Experimental Metastasis Model:
-
Cancer cells were injected into the tail vein or left cardiac ventricle of the mice to induce lung or bone metastases.
-
Metastatic burden was assessed using bioluminescence imaging (for luciferase-expressing cells) or histological analysis of target organs.
Treatment Regimen:
-
POL5551: Administered via subcutaneous injection.
-
Eribulin: Administered via intravenous injection.
-
Dosing schedules and concentrations were optimized for the preclinical models.
Efficacy Assessment:
-
Primary Tumor Growth: Tumor volume was measured regularly.
-
Metastasis: The number and size of metastatic nodules in the lungs and other organs were quantified.
-
Survival: The overall survival of the mice in each treatment group was monitored.
Visualizing the Mechanisms and Experimental Designs
CXCR4 Signaling Pathway
Caption: The CXCR4 signaling pathway and the inhibitory action of this compound.
FORTRESS Phase III Trial Workflow
Caption: Workflow of the FORTRESS Phase III clinical trial.
Preclinical In Vivo Experimental Design
Caption: General workflow for preclinical in vivo synergy studies.
Conclusion
The combination of this compound and eribulin in patients with heavily pretreated HER2-negative metastatic breast cancer did not result in a statistically significant improvement in efficacy compared to eribulin monotherapy, as demonstrated in the Phase III FORTRESS trial.[1] While preclinical studies with a this compound analogue suggested a potential for synergistic anti-tumor and anti-metastatic effects, these findings did not translate into a clinical benefit in the pivotal registration study. The safety profile of the combination was manageable and consistent with the individual agents, with the exception of infusion-related reactions to this compound. These findings underscore the challenge of translating promising preclinical concepts into clinically meaningful improvements in patient outcomes. Future research in this area may require a more refined patient selection strategy or exploration of alternative combination partners.
References
Validating Balixafortide's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Balixafortide's performance with other CXCR4 antagonists across different cancer types. The following sections detail its mechanism of action, present supporting experimental data, and outline the methodologies employed in key studies.
This compound is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), a key mediator in cancer progression.[1] The interaction between CXCR4 and its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), plays a crucial role in tumor growth, proliferation, angiogenesis, and metastasis. By blocking this interaction, this compound disrupts the signaling pathways that contribute to cancer cell survival and dissemination. This guide explores the validation of this mechanism in various cancer models and compares its efficacy with other CXCR4 inhibitors.
The CXCL12/CXCR4 Signaling Axis: A Key Target in Oncology
The CXCL12/CXCR4 signaling axis is a critical pathway in cancer biology. Upon binding of CXCL12 to CXCR4, a cascade of downstream signaling events is initiated, including the activation of pathways such as phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK).[2][3][4][5] These pathways are integral to cell survival, proliferation, and migration. The diagram below illustrates the key components of the CXCL12/CXCR4 signaling pathway.
Comparative Preclinical Efficacy of this compound
While direct head-to-head preclinical studies comparing this compound with other CXCR4 antagonists in the same cancer models are limited, this section summarizes the available data for this compound and provides context with data from other CXCR4 inhibitors like Plerixafor and Motixafortide (BL-8040).
Prostate Cancer
In a preclinical model of prostate cancer bone metastasis, this compound in combination with docetaxel demonstrated a significant reduction in tumor burden compared to either agent alone.[6][7][8]
| Treatment Group | Mean Tumor Burden (Photons/sec) | % Reduction vs. Vehicle |
| Vehicle | Data not specified | - |
| Docetaxel (5 mg/kg) | Data not specified | - |
| This compound (20 mg/kg) | Data not specified | - |
| This compound + Docetaxel | Data not specified | >70% reduction in tumor growth |
Table 1: Effect of this compound on Tumor Burden in a Prostate Cancer Xenograft Model. Data adapted from a study utilizing PC-3 luciferase-labeled cells injected into the tibia of mice.[6][7][8]
For comparison, studies on other CXCR4 antagonists in prostate cancer have also shown anti-tumor effects. For instance, inhibition of the PI3K/Akt/mTOR pathway, which is downstream of CXCR4, has demonstrated efficacy in prostate cancer cell lines and xenografts.[9]
B-Cell Lymphoma
An in vitro study on various B-cell lymphoma cell lines showed that this compound has an additive or synergistic anti-proliferative effect when combined with other targeted therapies.
| Cell Line | Combination Therapy | Effect |
| Mantle Cell Lymphoma | This compound + Imatinib | Additive/Synergistic |
| Chronic Lymphocytic Leukemia | This compound + Copanlisib | Additive/Synergistic |
| Marginal Zone Lymphoma | This compound + Ibrutinib | Additive/Synergistic |
Table 2: In Vitro Efficacy of this compound in Combination Therapies for B-Cell Lymphoma. The anti-proliferative activity was measured by the MTT assay.
Other CXCR4 antagonists have also been investigated in hematological malignancies. Plerixafor, for example, is approved for stem cell mobilization in patients with non-Hodgkin lymphoma and multiple myeloma.[10] Preclinical studies have shown that BH3-mimetic drugs, which can be influenced by pathways involving BCL-2 family proteins (regulated by CXCR4 signaling), are effective in lymphoma models.[11]
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical validation of this compound and other CXCR4 antagonists.
In Vitro Cell Proliferation (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Plating: B-cell lymphoma cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.[12]
-
Drug Treatment: Cells are treated with varying concentrations of this compound, alone or in combination with other therapeutic agents.
-
Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT labeling reagent (5 mg/mL in PBS) is added to each well.[12][13]
-
Formazan Formation: The plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[13]
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
In Vivo Tumor Xenograft Model (Prostate Cancer)
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: PC-3 human prostate cancer cells, engineered to express luciferase (PC-3-luc), are injected into the tibia of immunodeficient mice (e.g., SCID mice).[6][7][8]
-
Treatment: Mice are randomized into different treatment groups: vehicle control, docetaxel alone, this compound alone, and the combination of this compound and docetaxel.[6][7][8]
-
Tumor Burden Measurement: Tumor growth is monitored non-invasively on a weekly basis using bioluminescence imaging (BLI). This involves injecting the mice with luciferin, the substrate for luciferase, and capturing the light emitted by the tumor cells using a sensitive camera.[14][15][16][17] The intensity of the bioluminescent signal is proportional to the number of viable tumor cells.
-
Endpoint Analysis: At the end of the study (e.g., day 29), mice are euthanized, and tissues are collected for further analysis, including histology to examine tumor morphology and immunohistochemistry to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[6][7][8]
Conclusion and Future Directions
The available preclinical data provides a strong rationale for the mechanism of action of this compound as a CXCR4 antagonist in various cancer types, including prostate cancer and B-cell lymphomas. Its ability to act synergistically with other anti-cancer agents highlights its potential as a valuable component of combination therapies.
However, a notable gap in the current literature is the lack of direct, head-to-head comparative studies of this compound with other CXCR4 antagonists like Plerixafor and Motixafortide in preclinical cancer models. While indirect comparisons can be made based on their efficacy in different studies, direct comparative data would be invaluable for discerning the relative potency and potential advantages of this compound. Future research should focus on conducting such head-to-head studies to provide a clearer picture of the therapeutic potential of this compound in the landscape of CXCR4-targeted cancer therapies. Further investigation into the specific downstream signaling events modulated by this compound in different cancer cell types will also be crucial for optimizing its clinical application and identifying patient populations most likely to benefit from this targeted therapy.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. A CXCR4 inhibitor (this compound) enhances docetaxel-mediated anti-tumor activity in a murine model of prostate cancer bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CXCR4 inhibitor (this compound) enhances docetaxel-mediated antitumor activity in a murine model of prostate cancer bone metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Therapy for Advanced Prostate Cancer: Inhibition of the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. curetoday.com [curetoday.com]
- 11. Lymphoma cells lacking pro-apoptotic BAX are highly resistant to BH3-mimetics targeting pro-survival MCL-1 but retain sensitivity to conventional DNA-damaging drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Balixafortide Clinical Trial Results in HER2-Negative Breast Cancer
This guide provides a comprehensive comparison of the clinical trial results for Balixafortide, a potent and selective CXCR4 antagonist, in combination with eribulin for the treatment of HER2-negative metastatic breast cancer. The analysis focuses on the key findings from the Phase 1b (NCT0183T095) and the pivotal Phase 3 FORTRESS (NCT03786094) trials, offering researchers, scientists, and drug development professionals a detailed overview of the drug's efficacy, safety, and mechanism of action.
Introduction to this compound
This compound is an intravenously administered, synthetic cyclic peptide that acts as a potent and highly selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor, when activated by its ligand CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), plays a crucial role in tumor progression, including proliferation, angiogenesis, metastasis, and the regulation of the tumor microenvironment.[1][2] High expression of CXCR4 in breast cancer is associated with a more aggressive metastatic phenotype and a poorer prognosis. By blocking the CXCL12/CXCR4 signaling pathway, this compound aims to inhibit tumor growth and sensitize cancer cells to the effects of chemotherapy.
Mechanism of Action: The CXCL12/CXCR4 Signaling Pathway
The CXCL12/CXCR4 signaling axis is a key mediator in the progression of breast cancer. The binding of CXCL12 to the CXCR4 receptor on cancer cells triggers a cascade of downstream signaling events that promote cell survival, proliferation, and migration. This pathway is also implicated in the trafficking of immune cells, contributing to an immunosuppressive tumor microenvironment. This compound competitively binds to CXCR4, thereby preventing its interaction with CXCL12 and inhibiting the subsequent downstream signaling.
Clinical Trial Comparison
The clinical development of this compound in combination with eribulin for HER2-negative metastatic breast cancer has been primarily evaluated in a Phase 1b dose-escalation and expansion trial and a subsequent Phase 3 randomized controlled trial (FORTRESS).
Study Design and Patient Characteristics
A summary of the key design features and baseline patient characteristics for the Phase 1b and Phase 3 FORTRESS trials is presented in Table 1. Both trials enrolled patients with HER2-negative, locally recurrent or metastatic breast cancer who had received prior chemotherapy. The Phase 3 trial was a larger, randomized study designed to confirm the promising results observed in the single-arm Phase 1b study.
Table 1. Comparison of Study Design and Patient Characteristics
| Feature | Phase 1b (NCT01837095) | Phase 3 FORTRESS (NCT03786094) |
| Study Design | Single-arm, open-label, dose-escalation and expansion | Randomized, open-label, active-controlled |
| Number of Patients | 56 | 432 |
| Patient Population | HER2-negative, locally recurrent or metastatic breast cancer; 1-3 prior chemotherapy regimens for metastatic disease | HER2-negative, locally recurrent or metastatic breast cancer; 1-4 prior chemotherapy regimens for advanced disease |
| Treatment Arms | This compound + Eribulin | Arm A: this compound + EribulinArm B: Eribulin alone |
| Primary Endpoints | Dose-limiting toxicities, adverse events, maximum tolerated dose | Objective Response Rate (ORR) and Progression-Free Survival (PFS) |
Efficacy Results
The efficacy of this compound in combination with eribulin was assessed by objective response rate (ORR), clinical benefit rate (CBR), progression-free survival (PFS), and overall survival (OS). The results from both the Phase 1b and Phase 3 trials are summarized in Table 2. While the Phase 1b trial showed promising anti-tumor activity, the Phase 3 FORTRESS trial did not meet its primary endpoint of improving ORR in the third-line and later patient population.[2][3]
Table 2. Comparison of Efficacy Results
| Endpoint | Phase 1b (NCT01837095) - Expanded Cohort | Phase 3 FORTRESS (NCT03786094) - ≥3rd Line |
| This compound + Eribulin | This compound + Eribulin | |
| Objective Response Rate (ORR) | 37.5%[2] | 13.0%[3] |
| Clinical Benefit Rate (CBR) | Not Reported | 16.7%[3] |
| Median Progression-Free Survival (PFS) | 6.2 months[2] | 3.5 months |
| Median Overall Survival (OS) | 18.0 months[2] | 11.0 months |
| 12-month OS Rate | 75%[2] | Not Reported |
Safety and Tolerability
The safety profile of this compound in combination with eribulin was evaluated in both trials. The combination was generally well-tolerated, with a safety profile consistent with the known side effects of each agent.[2][3] The most common treatment-emergent adverse events are summarized in Table 3.
Table 3. Comparison of Common Treatment-Emergent Adverse Events (Any Grade)
| Adverse Event | Phase 1b (NCT01837095) | Phase 3 FORTRESS (NCT03786094) |
| This compound + Eribulin | This compound + Eribulin | |
| Fatigue | 79% | Not Reported |
| Neutropenia | 57% | Not Reported |
| Infusion-Related Reactions | 48% | 43.6% |
| Alopecia | 46% | Not Reported |
| Constipation | 46% | Not Reported |
| Nausea | 45% | Not Reported |
Experimental Protocols
Dosing and Administration
-
Phase 1b Trial (Expanded Cohort): Patients received intravenous (IV) eribulin mesylate at a dose of 1.4 mg/m² on days 2 and 9 of a 21-day cycle.[2] this compound was administered as an IV infusion at a dose of 5.5 mg/kg on days 1-3 and 8-10 of each 21-day cycle.[2]
-
Phase 3 FORTRESS Trial: Patients in the combination arm received the same dosing regimen as the Phase 1b expanded cohort.[3] Patients in the control arm received eribulin monotherapy at a dose of 1.4 mg/m² IV on days 1 and 8 of a 21-day cycle.
Efficacy and Safety Assessments
Tumor response was evaluated by investigators according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[4] This involved radiological assessments (CT or MRI scans) at baseline and every 6 weeks for the first year, and every 12 weeks thereafter. Safety and tolerability were monitored through the recording of adverse events, laboratory tests (hematology, clinical chemistry), vital signs, and physical examinations at regular intervals throughout the trials.
Conclusion
The combination of this compound with eribulin demonstrated promising anti-tumor activity in a Phase 1b trial for heavily pre-treated patients with HER2-negative metastatic breast cancer.[2] However, the subsequent Phase 3 FORTRESS trial failed to show a significant improvement in objective response rate for the combination compared to eribulin alone in the third-line and later setting.[3] While the combination was well-tolerated, the lack of a clear efficacy benefit in a randomized setting has led to the discontinuation of this specific clinical development program. Further research may be needed to identify patient subgroups who might benefit from CXCR4 inhibition or to explore this compound in combination with other therapeutic agents.
References
Comparative Efficacy of Balixafortide in Patients with High CXCR4 Expression
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Balixafortide's efficacy, with a focus on patients exhibiting high expression of the CXCR4 receptor, against other therapeutic alternatives. The content is based on available preclinical and clinical trial data, offering a resource for researchers and professionals in the field of oncology and drug development.
Introduction to this compound and the CXCR4 Target
This compound (POL6326) is a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 signaling axis is a critical pathway implicated in tumor progression, metastasis, angiogenesis, and the suppression of the tumor microenvironment.[1][2] High expression of CXCR4 is observed in numerous cancers, including breast cancer, and is often correlated with a more aggressive phenotype and poorer prognosis.[1][3] this compound was developed to disrupt this signaling pathway, thereby potentially sensitizing cancer cells to chemotherapy and inhibiting metastatic spread.[1]
This compound Efficacy Data
The primary clinical evidence for this compound's efficacy in breast cancer comes from its Phase I and Phase III clinical trials in combination with the chemotherapeutic agent eribulin for the treatment of HER2-negative metastatic breast cancer.
Phase III FORTRESS Trial
The pivotal Phase III FORTRESS trial (NCT03786094) evaluated the efficacy and safety of this compound in combination with eribulin versus eribulin alone in patients with HER2-negative, locally recurrent or metastatic breast cancer who had received two or more prior chemotherapies. The study ultimately did not meet its co-primary endpoint of demonstrating a statistically significant improvement in objective response rate (ORR) for the this compound combination arm compared to eribulin monotherapy.[4]
The trial design included an exploratory objective to assess the association between clinical efficacy and CXCR4 expression levels.[5][6] However, detailed subgroup analyses based on high CXCR4 expression have not been prominently reported in major publications, and the overall trial results did not support a clear benefit in the broader patient population.
Phase I Trial Data
An earlier Phase I dose-escalation trial (NCT01837095) showed more promising initial results. In a dose-expansion cohort of 25 patients with HER2-negative metastatic breast cancer, the combination of this compound and eribulin demonstrated an objective response rate (ORR) of 38%.[7][8] Notably, this trial enrolled patients with any level of positive CXCR4 expression, and responses were observed regardless of the extent of CXCR4 expression.[8] In this cohort, 14% of patients were classified as having high CXCR4 expression.[7] While encouraging, these findings are from a small, single-arm study and were not replicated in the larger, randomized Phase III trial.
Table 1: Summary of this compound Efficacy Data in HER2-Negative Metastatic Breast Cancer
| Clinical Trial | Phase | Treatment Arms | Patient Population | Key Efficacy Endpoint | Result | Citation(s) |
| FORTRESS | III | This compound + Eribulin vs. Eribulin alone | HER2-negative, locally recurrent or metastatic breast cancer (≥2 prior chemotherapies) | Objective Response Rate (ORR) | No significant improvement with the addition of this compound. | [4] |
| NCT01837095 | I | This compound + Eribulin (dose escalation and expansion) | HER2-negative metastatic breast cancer (any positive CXCR4 expression) | Objective Response Rate (ORR) in dose-expansion cohort | 38% | [7][8] |
Alternative CXCR4 Antagonists and Other Treatment Options
Several other CXCR4 antagonists are in various stages of clinical development, though direct comparative data in HER2-negative breast cancer with high CXCR4 expression is limited.
-
Plerixafor (AMD3100): This CXCR4 antagonist is approved for hematopoietic stem cell mobilization.[9] Preclinical studies have shown its potential to reduce metastasis and enhance the efficacy of immunotherapy in breast cancer models.[10][11] However, clinical trial data on its efficacy as a direct anti-cancer agent in breast cancer is scarce.
-
Motixafortide (BL-8040): This agent has shown promising results in combination with immunotherapy and chemotherapy in pancreatic cancer.[12] Preclinical studies have suggested its potential in breast cancer, but clinical data in this indication is not yet mature.[13][14]
-
Mavorixafor (X4P-001): Mavorixafor is being investigated in various cancers and has shown activity in WHIM syndrome, a rare immunodeficiency disorder caused by CXCR4 mutations.[15][16] Its development in breast cancer is still in early stages.[17]
Standard of Care for HER2-Negative Metastatic Breast Cancer:
For patients with HER2-negative metastatic breast cancer, the standard of care depends on hormone receptor (HR) status and prior treatments. Options include:[18][19][20][21]
-
HR-positive: Endocrine therapy in combination with CDK4/6 inhibitors is a standard first-line approach. Subsequent lines may involve other targeted therapies or sequential single-agent chemotherapy.
-
HR-negative (Triple-Negative Breast Cancer - TNBC): Chemotherapy (single-agent or combination) is the mainstay. For patients with PD-L1 positive tumors, the addition of immunotherapy to chemotherapy is an option in the first-line setting. PARP inhibitors are an option for patients with germline BRCA mutations.
Table 2: Efficacy of Eribulin Monotherapy (Control Arm in FORTRESS Trial) in HER2-Negative Metastatic Breast Cancer (Third-Line Setting)
| Study/Analysis | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation(s) |
| Real-world data | Metastatic breast cancer (78% third-line) | 54.4% | 6.1 months | 10.6 months | [22] |
| Single-arm study | HER2-negative, Stage IIIb/IV (third-line) | 17.0% | 4.03 months | 13.6 months | [23] |
| Real-world study | HER2-negative advanced breast cancer (third-line or later) | 23.5% | 4.9 months | Not Reported | [24] |
Experimental Protocols
Measurement of CXCR4 Expression
A common method for assessing CXCR4 expression in clinical trials is immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded tumor tissue. A semi-quantitative scoring system, such as the H-score, is often employed.[25]
Example IHC Protocol Outline:
-
Tissue Preparation: 4-μm sections are cut from paraffin-embedded tumor blocks.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against CXCR4.
-
Detection System: A secondary antibody and a detection system (e.g., HRP-DAB) are used for visualization.
-
Counterstaining: Slides are counterstained with hematoxylin.
-
Scoring:
-
Staining Intensity: Scored on a scale of 0 (negative), 1 (weak), 2 (moderate), to 3 (strong).
-
Percentage of Positive Cells: The percentage of tumor cells staining positive at each intensity level is determined.
-
H-Score Calculation: The H-score is calculated using the formula: H-score = [1 × (% cells 1+) + 2 × (% cells 2+) + 3 × (% cells 3+)]. The H-score ranges from 0 to 300.
-
Defining "High" Expression: A predefined cut-off for the H-score is used to categorize tumors as having high or low CXCR4 expression. For example, a study on triple-negative breast cancer defined high cytoplasmic CXCR4 expression as an IHC score of > 7.[25]
-
Visualizations
CXCR4 Signaling Pathway
Caption: CXCR4 Signaling Pathway and the Mechanism of Action of this compound.
Experimental Workflow for Evaluating this compound in a Clinical Trial
Caption: A generalized workflow for a randomized clinical trial evaluating this compound.
Conclusion
The available clinical data do not currently support a significant clinical benefit for the addition of this compound to eribulin in a broad population of patients with heavily pretreated HER2-negative metastatic breast cancer. While the Phase I trial showed promising activity, these results were not confirmed in the larger Phase III FORTRESS trial. Importantly for the focus of this guide, a clear efficacy benefit specifically in patients with high CXCR4 expression has not been established from the reported trial outcomes.
For researchers and drug developers, the experience with this compound underscores the challenge of translating a strong biological rationale into clinical efficacy. Future research in this area may require more refined patient selection strategies, potentially involving more sophisticated CXCR4-related biomarkers beyond just expression levels, or exploring combinations with other therapeutic modalities such as immunotherapy. Direct comparative studies of different CXCR4 antagonists in well-defined patient populations are needed to clarify their relative potential in breast cancer and other malignancies.
References
- 1. CXCR4 antagonists for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. This compound plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. pnas.org [pnas.org]
- 11. skintherapyletter.com [skintherapyletter.com]
- 12. What clinical trials have been conducted for Motixafortide? [synapse.patsnap.com]
- 13. Structural Basis of the Binding Mode of the Antineoplastic Compound Motixafortide (BL-8040) in the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Basis of the Binding Mode of the Antineoplastic Compound Motixafortide (BL-8040) in the CXCR4 Chemokine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Results of a phase 2 trial of an oral CXCR4 antagonist, mavorixafor, for treatment of WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. immune-system-research.com [immune-system-research.com]
- 18. Systemic treatment approaches in her2-negative advanced breast cancer—guidance on the guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guideline Update Addresses Treatments for HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 20. Treatment Options for HER2-Negative Breast Cancer [healthline.com]
- 21. my.clevelandclinic.org [my.clevelandclinic.org]
- 22. cancernetwork.com [cancernetwork.com]
- 23. targetedonc.com [targetedonc.com]
- 24. Efficacy and safety of Eribulin-based chemotherapy in HER2 negative advanced breast cancer patients: a real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High Cytoplasmic CXCR4 Expression Predicts Prolonged Survival in Triple-Negative Breast Cancer Patients Treated with Adjuvant Chemotherapy [jpatholtm.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Balixafortide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety and logistical information for the proper disposal of Balixafortide, an investigational CXCR4 antagonist. While specific disposal guidelines from the manufacturer are not publicly available, this guide offers a procedural, step-by-step approach based on general best practices for the disposal of potent, research-grade pharmaceutical compounds and antineoplastic agents. Adherence to institutional, local, and national regulations is paramount.
Handling and Storage of this compound
Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.
| Parameter | Recommendation | Source |
| Storage of Lyophilized Powder | Store at -20°C, kept desiccated. | [1] |
| Stability of Lyophilized Powder | Stable for 36 months under recommended conditions. | [1] |
| Storage of Solution | Store at -20°C. | [1] |
| Stability in Solution | Use within 1 month to prevent loss of potency. | [1] |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of hazardous drug waste and should be adapted to comply with your institution's specific protocols.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including double chemotherapy gloves, a lab coat, and safety glasses, when handling this compound.[2]
2. Decontamination:
-
There is no single accepted method for the chemical deactivation of all antineoplastic agents.[2] Therefore, physical removal and proper disposal are the primary methods of decontamination.
-
All surfaces and equipment that come into contact with this compound should be thoroughly decontaminated.
3. Waste Segregation and Collection:
-
Trace Waste:
-
Contaminated disposable items such as gloves, absorbent pads, and empty vials should be disposed of in a designated "Trace" chemotherapy waste container, often a yellow sharps container.[2]
-
This container should then be placed in a biohazard waste box for disposal through a regulated medical waste program.[2]
-
-
Bulk Waste:
-
Any unused or expired this compound, including solutions and partially full vials, must be disposed of as hazardous chemical waste.[2]
-
This type of waste should be collected in a special, designated "Bulk" waste container, which is often black.[2]
-
Do not mix this compound waste with other laboratory chemical wastes.[2]
-
Clearly label the waste container with "Hazardous Waste," "this compound," and any other information required by your institution's Environmental Health & Safety (EH&S) department.
-
4. Disposal of Sharps:
-
Syringes that have been 100% used and have no visible residual drug may be placed in a red sharps container.[2]
-
Syringes containing any residual this compound, even a very small amount, must be disposed of as hazardous chemical waste in the black "Bulk" waste container.[2] Do not recap needles.[2]
5. Final Disposal:
-
Once the hazardous waste container is full or no longer in use, submit a hazardous waste pick-up request to your institution's EH&S department.[2]
-
For non-hazardous drug waste that cannot be returned, some facilities use blue bins. However, given this compound's potent biological activity, it is prudent to manage it as hazardous waste.[3]
6. Household Disposal (Not Recommended for Laboratory Settings):
-
For informational purposes, the FDA recommends that unused medicines in a household setting, if a take-back program is not available, should be mixed with an unappealing substance (e.g., dirt, cat litter), placed in a sealed container, and then thrown in the trash.[4][5] This is generally not an appropriate method for a laboratory setting with regulated waste streams.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local and national regulations, before handling or disposing of any chemical waste.
References
Personal protective equipment for handling Balixafortide
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Balixafortide. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is a white powder soluble in DMSO, a comprehensive approach to personal protection is mandatory.[1] The following personal protective equipment should be utilized to prevent inhalation and contact with skin and eyes.[1]
| PPE Category | Item | Specification |
| Respiratory Protection | Respirator | An appropriate, properly fitted respirator should be worn to avoid inhalation of the powder. |
| Hand Protection | Chemical-resistant gloves | Wear gloves to prevent skin contact. |
| Eye Protection | Safety goggles | Use safety goggles to shield eyes from potential splashes or airborne particles. |
| Body Protection | Protective clothing | Wear additional protective clothing, such as a lab coat or gown, to protect skin and clothing. |
| Emergency Equipment | Self-contained breathing apparatus | To be used in case of fire.[1] |
| Heavy rubber gloves and boots | Recommended for spill response.[1] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe working environment.
-
Handling : Avoid creating dust when working with the powdered form.[1] All handling should be done in a way that prevents inhalation and contact with eyes, skin, and clothing.[1]
-
Storage : Keep the container tightly closed and store it in a cool, dry place.[1] The recommended storage temperature is -20°C.[1]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action must be taken.
-
Inhalation : If inhaled, move the individual to fresh air and ensure they are comfortable for breathing.[1] Thoroughly wash the mouth and nasal cavity with clean water and seek medical attention.[1]
-
Skin Contact : If the substance comes into contact with skin, wash the affected area with plenty of water.[1] If feeling unwell, seek medical advice.[1]
-
Eye Contact : In case of eye contact, rinse with plenty of water.[1] If discomfort persists, consult a doctor.[1]
-
Ingestion : If swallowed, rinse the mouth and seek medical attention.[1]
-
Spills : In case of a spill, wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[1] Sweep up the spilled material, place it in a bag, and hold for waste disposal, taking care to avoid raising dust.[1] Ensure that any contaminated wastewater is properly handled and not discharged into the environment.[1]
-
Fire : For fires involving this compound, use water spray, carbon dioxide, dry chemical powder, or another appropriate form of extinguishing media.[1] Firefighters should wear self-contained breathing apparatus and protective clothing.[1]
Disposal Plan
Proper disposal of this compound waste is essential to comply with environmental regulations.
-
Method : Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator that is equipped with an afterburner and a scrubber.[1]
-
Regulations : Adhere to all federal, state, and local environmental regulations for waste disposal.[1] this compound is not classified as hazardous goods for transportation.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
